TPU-0037C
Description
2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide has been reported in Streptomyces platensis with data available.
Properties
Molecular Formula |
C46H72N4O9 |
|---|---|
Molecular Weight |
825.1 g/mol |
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41? |
InChI Key |
ABOXJBHGJDKUNW-HBVXYWQDSA-N |
Isomeric SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)C(=C4C(=O)CNC4=O)O |
Canonical SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Antimicrobial Strategy of TPU-0037C: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the available scientific literature to delineate the mechanism of action of TPU-0037C, a potent antibacterial agent. Synthesized for researchers, scientists, and drug development professionals, this document collates quantitative data, outlines experimental methodologies, and visualizes the compound's operational pathways.
Executive Summary
This compound is a novel antibiotic identified as a congener of lydicamycin (B608755), produced by the marine actinomycete Streptomyces platensis TP-A0598.[1][2] It exhibits significant activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA), while showing no efficacy against Gram-negative bacteria. Although the direct molecular mechanism of this compound has not been explicitly detailed in published literature, its close structural similarity to lydicamycin provides a strong basis for its putative mechanism of action. Recent studies on lydicamycin indicate that its primary antibacterial activity stems from the inhibition of bacterial peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. Furthermore, the presence of a tetramic acid moiety suggests a potential secondary mechanism involving the disruption of the bacterial cell membrane's proton gradient.
Physicochemical and Biological Properties
This compound, also known as 30-demethyl-8-deoxylydicamycin, is one of four lydicamycin congeners (TPU-0037-A, B, C, and D) isolated from Streptomyces platensis.[1]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its congeners has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive bacteria. The data from the foundational study by Furumai et al. (2002) is summarized below.
| Bacterial Strain | TPU-0037-A (µg/mL) | TPU-0037-B (µg/mL) | TPU-0037-C (µg/mL) | TPU-0037-D (µg/mL) |
| Staphylococcus aureus FDA 209P | 1.56 | 6.25 | 3.13 | 6.25 |
| Staphylococcus aureus Smith | 1.56 | 3.13 | 1.56 | 3.13 |
| Staphylococcus aureus 55-2 (MRSA) | 3.13 | 12.5 | 3.13 | 6.25 |
| Bacillus subtilis PCI 219 | 0.78 | 3.13 | 1.56 | 1.56 |
| Micrococcus luteus PCI 1001 | 0.39 | 1.56 | 0.78 | 0.78 |
Data extracted from Furumai et al., The Journal of Antibiotics, 2002.[1]
Proposed Mechanism of Action
Based on the established mechanism of its structural analogue, lydicamycin, this compound is proposed to act primarily through the inhibition of bacterial peptide deformylase (PDF). A secondary mechanism involving the disruption of the cell membrane potential is also plausible.
Primary Target: Peptide Deformylase (PDF) Inhibition
Lydiamycin has been identified as a potent inhibitor of PDF, an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides.[3][4] This deformylation step is critical for protein maturation and function. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, ultimately resulting in bacterial growth arrest and cell death. Given that this compound is a congener of lydicamycin, it is highly probable that it shares this molecular target.
Caption: Proposed mechanism of this compound via inhibition of Peptide Deformylase (PDF).
Secondary Mechanism: Disruption of Membrane Potential
Many natural products containing a tetramic acid moiety, such as reutericyclin, function as protonophores.[5] These molecules can insert into the bacterial cell membrane and dissipate the proton motive force (PMF) by shuttling protons across the membrane. This disruption of the transmembrane proton gradient (ΔpH) and membrane potential (ΔΨ) interferes with essential cellular processes like ATP synthesis and nutrient transport, leading to cell death. The tetramic acid core of this compound suggests it may also possess this ionophoric activity, contributing to its bactericidal effect, particularly against Gram-positive bacteria whose membranes are more exposed.
Caption: Putative secondary mechanism of this compound as a protonophore.
Experimental Protocols
While the specific experimental protocols for this compound are not publicly available, they can be inferred from standard microbiological and biochemical practices and the methods described for lydicamycin.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method would likely have been employed to determine the MIC values.
-
Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with the test bacterium and incubate to achieve a logarithmic growth phase.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Peptide Deformylase (PDF) Inhibition Assay
To confirm the inhibition of PDF by this compound, an in vitro enzymatic assay would be conducted.
-
Enzyme and Substrate Preparation: Purify recombinant bacterial PDF. A synthetic peptide substrate, typically formyl-Met-Ala-Ser, is used.
-
Reaction Mixture: Prepare a reaction buffer containing PDF and varying concentrations of this compound.
-
Initiation of Reaction: Add the peptide substrate to the reaction mixture to start the deformylation reaction.
-
Detection of Product: The reaction progress can be monitored by detecting the formation of the deformylated product or the consumption of the substrate. This is often achieved using a colorimetric method where the free amino group of the product reacts with a chromogenic agent (e.g., fluorescamine).
-
Data Analysis: The rate of reaction at different inhibitor concentrations is measured to calculate the IC₅₀ value of this compound for PDF.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its antibacterial effect against Gram-positive bacteria through the inhibition of peptide deformylase, a clinically validated antibacterial target. Its tetramic acid structure may also contribute to its activity by disrupting the bacterial cell membrane's proton motive force. The selectivity for Gram-positive bacteria is likely due to the inability of the compound to penetrate the outer membrane of Gram-negative bacteria.
Further research is warranted to definitively confirm the molecular target of this compound through direct enzymatic assays and to investigate its potential as a therapeutic agent, particularly for infections caused by resistant Gram-positive pathogens.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to TPU-0037C: A Novel Antibacterial Agent from Streptomyces platensis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TPU-0037C is a novel polyketide antibiotic belonging to the lydicamycin (B608755) family of natural products.[1][2][3] It is produced by the marine actinomycete Streptomyces platensis strain TP-A0598, which has been recently reclassified as Streptomyces lydicamycinicus.[1] this compound, also known as 30-demethyl-8-deoxylydicamycin, exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This technical guide provides a comprehensive overview of this compound, including its origin, biosynthesis, mechanism of action, and detailed experimental protocols for its production, isolation, and biological evaluation.
Origin and Producing Organism: Streptomyces platensis TP-A0598
This compound is a secondary metabolite produced by Streptomyces platensis strain TP-A0598.[5] This strain was isolated from a seawater sample collected at a depth of 321 meters in Toyama Bay, Japan.[5] Morphologically, the strain forms spiral spore chains with a warty surface.[5] Optimal growth occurs at 30°C and a pH of 7.0, with the strain tolerating NaCl concentrations up to 7% (w/v).[5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 30-demethyl-8-deoxylydicamycin | [2] |
| Molecular Formula | C46H72N4O9 | [4] |
| Molecular Weight | 825.1 g/mol | [4] |
| CAS Number | 485815-61-0 | [4] |
| Appearance | Colorless film | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727) | [4] |
Biological Activity and Mechanism of Action
Antibacterial Spectrum
This compound and its congeners demonstrate potent activity against a range of Gram-positive bacteria, including antibiotic-resistant strains. They are generally inactive against Gram-negative bacteria.[4][6]
| Organism | MIC (µg/mL) of TPU-0037 Congeners |
| Staphylococcus aureus Smith | 1.56 - 3.13 |
| Staphylococcus aureus 209P | 1.56 - 6.25 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 |
| Bacillus subtilis PCI 219 | 0.39 - 1.56 |
| Micrococcus luteus PCI 1001 | 0.2 - 0.78 |
| Escherichia coli NIHJ | >50 |
| Pseudomonas aeruginosa B-1 | >50 |
| Proteus vulgaris | >50 |
| Proteus mirabilis | >50 |
Data compiled from studies on TPU-0037A, B, C, and D.[6]
Mechanism of Action
Recent studies on lydicamycin A, the parent compound of this compound, have elucidated its mechanism of action. Lydicamycin A is a potent inhibitor of bacterial peptide deformylase (PDF).[7][8] PDF is an essential metalloenzyme in bacteria that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step in protein maturation.[7][8] By inhibiting PDF, lydicamycin A disrupts protein synthesis, leading to bacterial cell death.[7][8] The lydicamycin biosynthetic gene cluster also contains a gene that confers self-immunity to the producing organism, further supporting PDF as the target.[8] Additionally, transcriptomic analysis of bacteria exposed to lydicamycins reveals an upregulation of genes associated with cell envelope stress, suggesting that these compounds may also exert secondary effects on the bacterial cell membrane.[9][10]
Caption: Mechanism of action of this compound as a peptide deformylase (PDF) inhibitor.
Biosynthesis of Lydicamycin and this compound
The carbon skeleton of lydicamycin and its congeners is assembled by a type I polyketide synthase (PKS) pathway.[5][11] The biosynthetic gene cluster (BGC) for lydicamycins has been identified and contains genes for a hybrid PKS/non-ribosomal peptide synthetase (NRPS) system.[1][2][7][12] The pathway involves the condensation of multiple malonyl-CoA and methylmalonyl-CoA extender units to a starter unit, followed by cyclization and tailoring reactions to form the complex polyketide backbone. The tetramic acid moiety is derived from the condensation of an amino acid with the polyketide chain, a process mediated by the NRPS module.[5]
Caption: Proposed biosynthetic pathway of this compound via a hybrid PKS/NRPS system.
Experimental Protocols
Fermentation of Streptomyces platensis TP-A0598
-
Seed Culture: Inoculate a loopful of S. platensis TP-A0598 spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 broth). Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-220 rpm.
-
Production Culture: Transfer the seed culture (5-10% v/v) into a larger production flask or fermenter containing a production medium optimized for secondary metabolite production. A semi-defined medium (e.g., PM5) can be used to improve yield and simplify downstream processing.[13]
-
Incubation: Incubate the production culture at 28-30°C for 7-12 days with continuous agitation. Monitor the production of this compound periodically by HPLC analysis of the culture broth extract.
Isolation and Purification of this compound
Caption: Experimental workflow for the isolation and purification of this compound.
-
Extraction: After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. Extract the supernatant with an equal volume of ethyl acetate. The mycelial cake can also be extracted with acetone (B3395972) or methanol to recover intracellular metabolites.[14] Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Diaion HP-20 Chromatography: Dissolve the crude extract in a minimal amount of methanol and load it onto a Diaion HP-20 column pre-equilibrated with water. Wash the column with water to remove polar impurities. Elute the bound compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).[15][16][17] Collect fractions and monitor for the presence of this compound by TLC or HPLC.
-
ODS Column Chromatography: Pool the fractions containing this compound and subject them to reversed-phase chromatography on an ODS (C18) column. Elute with a gradient of acetonitrile (B52724) in water.
-
Preparative HPLC: Perform a final purification step using preparative reversed-phase HPLC to obtain pure this compound.[18]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Grow the test bacteria in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Microtiter Plates: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Conclusion
This compound represents a promising new antibacterial agent with a distinct chemical structure and a potent mechanism of action against Gram-positive pathogens, including MRSA. Its origin from a marine Streptomyces species highlights the vast potential of marine microorganisms as a source of novel therapeutics. Further investigation into the optimization of its production, elucidation of its detailed pharmacokinetic and pharmacodynamic properties, and exploration of its therapeutic potential through preclinical and clinical studies are warranted. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other lydicamycin congeners.
References
- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. dddrop.com [dddrop.com]
- 14. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. natpro.com.vn [natpro.com.vn]
- 16. mdpi.com [mdpi.com]
- 17. savaglobal.com [savaglobal.com]
- 18. researchgate.net [researchgate.net]
Chemical structure and properties of 8-Dehydroxy-30-demethyllydicamycin.
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Dehydroxy-30-demethyllydicamycin, a notable congener of the lydicamycin (B608755) family of antibiotics, presents a compelling profile for researchers in the fields of microbiology and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and purification from its natural source, the marine bacterium Streptomyces platensis, are also presented. While the precise signaling pathways affected by this specific analog remain an area for future investigation, this document consolidates the current knowledge to facilitate further research and development.
Chemical Structure and Properties
8-Dehydroxy-30-demethyllydicamycin, also scientifically identified as 30-demethyl-8-deoxylydicamycin or TPU-0037-C, is a complex polyketide antibiotic. Its structure was elucidated through extensive NMR and mass spectrometry analyses.
Chemical Structure:
Physicochemical Properties
A summary of the known physicochemical properties of 8-Dehydroxy-30-demethyllydicamycin is provided in the table below. This data is crucial for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Reference |
| Molecular Formula | C46H72N4O9 | [1] |
| Molecular Weight | 825.1 g/mol | [1] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Solubility | Not Reported | |
| XLogP3 | 4.1 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
Biological Activity
8-Dehydroxy-30-demethyllydicamycin has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
Antibacterial Spectrum
This compound is notably active against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings. The minimum inhibitory concentration (MIC) against MRSA and other Gram-positive bacteria has been reported to be in the range of 1.56-12.5 μg/ml.[2]
Experimental Protocols
The following sections detail the methodologies for the isolation and purification of 8-Dehydroxy-30-demethyllydicamycin from its producing organism, Streptomyces platensis strain TP-A0598.
Fermentation of Producing Organism
A detailed protocol for the fermentation of Streptomyces platensis TP-A0598 to produce 8-Dehydroxy-30-demethyllydicamycin is outlined below.
Caption: Fermentation workflow for the production of 8-Dehydroxy-30-demethyllydicamycin.
Isolation and Purification
The isolation and purification of 8-Dehydroxy-30-demethyllydicamycin from the culture broth involves a multi-step chromatographic process.
References
An In-depth Technical Guide to TPU-0037C: A Novel Anti-MRSA Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is a promising antibiotic compound belonging to the lydicamycin (B608755) family of natural products.[1] Isolated from the marine actinomycete Streptomyces platensis TP-A0598, it has demonstrated significant activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and available experimental data for this compound, intended to support further research and development efforts.
Physicochemical Properties of this compound
This compound, also known as 8-Dehydroxy-30-demethyllydicamycin, is a complex polyketide-nonribosomal peptide hybrid.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 485815-61-0 | [3] |
| Molecular Formula | C46H72N4O9 | [3] |
| Molecular Weight | 825.1 g/mol | [3] |
Biological Activity and Mechanism of Action
This compound exhibits selective and potent antibacterial activity against a range of Gram-positive bacteria. Notably, it is inactive against Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound against various Gram-positive bacteria range from 0.39 to 3.13 µg/ml.[4] For methicillin-resistant S. aureus (MRSA), the MIC has been reported to be 3.13 µg/ml.[4]
While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to lydicamycin suggests a related mechanism of action. Recent transcriptomic studies on lydicamycins indicate that they elicit a cellular response in bacteria that is characteristic of cell wall targeting antibiotics.[5] This suggests that this compound may interfere with peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[][7][8] The disruption of this pathway leads to cell lysis and bacterial death.
A proposed signaling pathway for the antibacterial action of this compound is depicted below. This pathway is inferred from the transcriptional response of bacteria to lydicamycins, which points towards the induction of cell wall stress.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.[9][10][11] This quantitative assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically around 5 x 10^5 CFU/mL.[11]
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
The workflow for a typical MIC experiment is illustrated below.
Genetic Manipulation of the Producing Organism
To study the biosynthetic pathway of this compound and to potentially engineer strains with improved production, genetic manipulation of the producing organism, Streptomyces platensis, can be performed using CRISPR-Cas9 technology.[4][12][13] This powerful tool allows for precise gene editing, such as gene knockouts.
Methodology for Gene Knockout:
-
Design of sgRNA and Homology Arms: A specific single-guide RNA (sgRNA) is designed to target the gene of interest within the this compound biosynthetic gene cluster. Homology arms flanking the target gene are also designed for repair templates.
-
Construction of the Editing Plasmid: The sgRNA and homology arms are cloned into a suitable Streptomyces CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-2).[14][15]
-
Transformation into E. coli: The constructed plasmid is first transformed into an E. coli strain suitable for conjugation with Streptomyces (e.g., ET12567/pUZ8002).
-
Conjugation into Streptomyces platensis: The editing plasmid is transferred from E. coli to S. platensis via intergeneric conjugation.
-
Selection and Screening of Mutants: Exconjugants are selected on appropriate antibiotic-containing media. Potential mutants are then screened by PCR and confirmed by DNA sequencing to verify the gene deletion.
A logical diagram illustrating the relationship between the key components of the CRISPR-Cas9 system for gene editing in Streptomyces is provided below.
Conclusion
This compound is a valuable addition to the arsenal (B13267) of anti-MRSA compounds. Its potent activity against Gram-positive bacteria, coupled with a likely mechanism of action involving the inhibition of cell wall biosynthesis, makes it an attractive candidate for further preclinical development. The experimental protocols outlined in this guide provide a framework for continued investigation into its therapeutic potential and underlying biological functions. Further research is warranted to precisely identify its molecular target and to explore its efficacy in in vivo models of infection.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 5. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. mdpi.com [mdpi.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biosynthesis of Lydicamycin and its Congeners
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lydicamycin (B608755), a structurally unique polyketide-nonribosomal peptide hybrid antibiotic, has garnered significant interest due to its potent biological activities, including antibacterial and antifungal properties.[1] Produced by various actinomycete strains, such as Streptomyces lydicus and Streptomyces lydicamycinicus, this complex natural product represents a promising scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the current understanding of the lydicamycin biosynthetic pathway, the genetic machinery governing its production, and the experimental approaches used to elucidate its formation.
Lydicamycin and its congeners are characterized by a distinctive molecular architecture featuring a tetramic acid moiety and an amidinopyrrolidine ring.[3] The biosynthesis of this complex molecule is orchestrated by a sophisticated interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) multienzyme complexes, which are encoded within a dedicated biosynthetic gene cluster (BGC).[4][5] Understanding the intricacies of this biosynthetic machinery is paramount for efforts aimed at the rational bioengineering of novel lydicamycin analogs with improved therapeutic profiles.
The Lydicamycin Biosynthetic Gene Cluster (BGC)
The genetic blueprint for lydicamycin biosynthesis is located on a dedicated gene cluster within the genome of the producing organism. The identification and characterization of this BGC have been pivotal in unraveling the biosynthetic pathway.[4][5] In Streptomyces sp. TP-A0598, the lydicamycin BGC is a hybrid PKS/NRPS cluster designated as pks/nrps-1.[5]
Genomic analysis of the lydicamycin BGC has revealed the presence of genes encoding the core PKS and NRPS enzymes, as well as genes for tailoring enzymes responsible for modifications such as oxidation, reduction, and cyclization. The organization of the modules and domains within the PKS and NRPS genes provides a predictive framework for the assembly of the lydicamycin backbone, adhering to the principle of colinearity observed in many microbial secondary metabolite biosynthetic pathways.[5]
The Biosynthetic Pathway of Lydicamycin
The biosynthesis of lydicamycin is a multi-step process that begins with the selection and activation of specific starter and extender units by the PKS and NRPS modules. The proposed pathway can be broadly divided into initiation, elongation, and termination/cyclization phases.
Initiation
The biosynthesis is proposed to initiate with a starter unit that is processed and loaded onto the first module of the PKS assembly line. While the exact nature of the starter unit is still under investigation, bioinformatic analysis of the BGC provides clues to its identity.
Elongation
The polyketide chain is then extended through the sequential addition of malonyl-CoA or other extender units by the PKS modules. Each module is responsible for one cycle of elongation and may contain domains for ketoreduction (KR), dehydration (DH), and enoylreduction (ER) that determine the reduction state of the growing polyketide chain. Concurrently, the NRPS modules incorporate specific amino acid precursors.
Termination and Cyclization
Following the final elongation step, the polyketide-peptide hybrid chain is released from the multienzyme complex. This release is typically accompanied by a cyclization event, leading to the formation of the characteristic ring structures of lydicamycin. The final maturation of the molecule involves a series of post-PKS/NRPS modifications catalyzed by tailoring enzymes encoded within the BGC.
Lydicamycin Congeners
Several congeners of lydicamycin have been isolated and characterized, including TPU-0037-A, -B, -C, and -D.[5] These structurally related compounds likely arise from variations in the starter or extender units incorporated by the PKS/NRPS machinery, or from differential post-assembly tailoring reactions. The flexibility of the biosynthetic pathway presents opportunities for generating novel analogs through precursor-directed biosynthesis or genetic manipulation of the BGC.
Quantitative Data
A comprehensive review of the current literature reveals a notable absence of publicly available quantitative data regarding the biosynthesis of lydicamycin. Specific metrics such as the kinetic parameters (Km, Vmax, kcat) of the biosynthetic enzymes, precise intracellular concentrations of precursors, and detailed product yields under various fermentation conditions have not been extensively reported. This data gap highlights an area ripe for future research, which would be invaluable for metabolic engineering efforts and for the development of robust production processes.
Experimental Protocols
The elucidation of the lydicamycin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Streptomyces
The functional characterization of genes within the lydicamycin BGC is often achieved through targeted gene inactivation. A common method is PCR-mediated gene replacement.
Protocol:
-
Construct Design: Design a disruption cassette containing a selectable marker (e.g., an apramycin (B1230331) resistance gene) flanked by regions of homology to the upstream and downstream sequences of the target gene.
-
Cassette Amplification: Amplify the disruption cassette by PCR.
-
Plasmid Construction: Clone the disruption cassette into a temperature-sensitive delivery vector that cannot replicate in Streptomyces at a non-permissive temperature.
-
Conjugation: Introduce the recombinant plasmid into Streptomyces via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Selection of Single Crossovers: Select for exconjugants that have integrated the plasmid into the chromosome via a single homologous recombination event by plating on a medium containing the appropriate antibiotic at the permissive temperature.
-
Selection of Double Crossovers: Culture the single-crossover mutants under non-selective conditions at the non-permissive temperature to promote a second recombination event, leading to the excision of the plasmid and the replacement of the target gene with the disruption cassette.
-
Verification: Screen for the desired double-crossover mutants by replica plating to identify colonies that have lost the vector-associated resistance marker. Confirm the gene knockout by PCR analysis and sequencing.
Heterologous Expression of the Lydicamycin BGC
To confirm the function of the BGC and to potentially improve product titers, the entire cluster can be expressed in a heterologous host, such as a well-characterized Streptomyces strain (e.g., S. coelicolor or S. lividans).
Protocol:
-
BGC Cloning: Clone the entire lydicamycin BGC into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Host Strain Selection: Choose a suitable heterologous host strain that is genetically tractable and has a low background of endogenous secondary metabolites.
-
Vector Introduction: Introduce the expression vector containing the BGC into the heterologous host via protoplast transformation or conjugation.
-
Culture and Fermentation: Cultivate the recombinant strain under conditions optimized for secondary metabolite production.
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze for the production of lydicamycin and its congeners using techniques such as HPLC, LC-MS, and NMR.
Extraction and Purification of Lydicamycin
Protocol:
-
Fermentation: Culture the lydicamycin-producing strain in a suitable production medium.
-
Broth Separation: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the lydicamycin from the mycelium and/or broth using an appropriate organic solvent, such as ethyl acetate (B1210297) or butanol.
-
Concentration: Concentrate the organic extract under reduced pressure.
-
Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure lydicamycin and its congeners.
Structural Elucidation
The chemical structures of lydicamycin and its congeners are determined using a combination of spectroscopic methods.
Protocol:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a suite of NMR spectra, including 1H, 13C, COSY, HSQC, and HMBC, to elucidate the detailed chemical structure and stereochemistry of the molecules.
Conclusion and Future Perspectives
The study of the lydicamycin biosynthetic pathway has provided significant insights into the enzymatic machinery responsible for the production of this complex and biologically active natural product. The identification and characterization of the BGC have laid the groundwork for future research aimed at understanding the intricate details of the biosynthetic process and for the bioengineering of novel lydicamycin analogs.
Future research should focus on the biochemical characterization of the individual enzymes within the pathway to gain a deeper understanding of their catalytic mechanisms and substrate specificities. The generation of quantitative data on enzyme kinetics and metabolic fluxes will be crucial for the development of predictive models for metabolic engineering. Furthermore, the exploration of the regulatory networks governing the expression of the lydicamycin BGC will be essential for optimizing production titers. The continued investigation of this fascinating biosynthetic pathway holds great promise for the discovery and development of new and improved therapeutic agents.
References
- 1. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Advances in Genome Editing Technologies in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment [mdpi.com]
A Technical Whitepaper on the In Vitro Antibacterial Spectrum of TPU-0037C
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPU-0037C is a metabolite isolated from the marine actinomycete Streptomyces platensis. Structurally analogous to Lydicamycin, it has demonstrated notable antibacterial activity. This document provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data on its efficacy against various bacterial strains. Detailed experimental protocols for determining antimicrobial susceptibility are outlined, and a logical workflow for these procedures is visually represented. The data indicates that this compound is a potent agent against Gram-positive bacteria, including drug-resistant strains, but lacks efficacy against Gram-negative bacteria.
In Vitro Antibacterial Spectrum of this compound
This compound exhibits a selective and potent antibacterial profile. Its activity is concentrated against Gram-positive bacteria, while Gram-negative bacteria remain largely unaffected. Quantitative data, presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1][2].
Summary of MIC Data
The antibacterial efficacy of this compound has been quantified against a panel of clinically relevant bacteria. The compound shows significant potency against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen[3][4][5][6]. In contrast, its activity against Gram-negative bacteria is negligible[3][4][5].
| Bacterial Category | Specific Strains | MIC Range (µg/mL) |
| Gram-Positive Bacteria | General Panel | 0.39 - 3.13[3][4][5] |
| Methicillin-Resistant S. aureus (MRSA) | 3.13[3][4][5] | |
| Gram-Negative Bacteria | General Panel | >50[3][4][5] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of a novel antimicrobial agent. The data presented for this compound is typically generated using a standardized broth microdilution method, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
1. Preparation of Antimicrobial Agent:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of this compound are prepared in sterile cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate. The final concentration range should span the expected MIC value.
2. Inoculum Preparation:
- Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) for 18-24 hours.
- Several colonies are used to create a bacterial suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This suspension is further diluted in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[2].
3. Inoculation and Incubation:
- Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.
- Control wells are included: a positive control (bacteria in broth without the agent) to ensure viability and a negative control (broth only) to confirm sterility.
- The microtiter plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours[7].
4. Interpretation of Results:
- Following incubation, the plates are examined visually for bacterial growth (indicated by turbidity).
- The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria[2].
Visualized Experimental Workflow
The logical flow of the broth microdilution assay, from material preparation to final data interpretation, is a critical process in antimicrobial drug discovery. The following diagram illustrates this standard workflow.
Caption: Workflow for MIC Determination via Broth Microdilution.
Summary and Conclusion
This compound is an antibiotic with a targeted and potent in vitro antibacterial spectrum. Its efficacy is pronounced against Gram-positive bacteria, with MIC values ranging from 0.39 to 3.13 µg/mL, and it retains activity against challenging pathogens like MRSA[3][4][5]. Conversely, its lack of activity against Gram-negative bacteria (MICs >50 µg/mL) defines its spectrum of action[3][4][5]. The standardized methodologies for determining these values ensure reproducibility and provide a solid foundation for further preclinical and clinical development. The selective nature of this compound suggests a specific mechanism of action, potentially involving targets unique to Gram-positive bacterial physiology, warranting further investigation.
References
- 1. idexx.com [idexx.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 6. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria [mdpi.com]
- 7. Evaluating the performance characteristics of different antimicrobial susceptibility testing methodologies for testing susceptibility of gram-negative bacteria to tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is a naturally occurring polyketide antibiotic that has garnered interest for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a member of the lydicamycin (B608755) family of natural products, this compound shares a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its known congeners, details the experimental protocols used for their biological evaluation, and explores their biosynthetic origins.
Structure-Activity Relationship (SAR)
This compound is a metabolite produced by the marine actinomycete Streptomyces platensis. It is structurally similar to lydicamycin. The primary antibacterial activity of this compound is directed against Gram-positive bacteria.[1] It is notably ineffective against Gram-negative bacteria.[1]
Several congeners of TPU-0037 have been isolated and characterized, designated as TPU-0037A, B, and D. These compounds, along with the parent compound lydicamycin, provide a basis for understanding the structure-activity relationships within this chemical class. The minimum inhibitory concentration (MIC) is a key measure of the potency of these antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Lydicamycin and TPU-0037 Analogs against Gram-Positive Bacteria
| Compound | S. aureus FDA 209P | S. aureus Smith | MRSA No. 1 | B. subtilis PCI 219 | M. luteus PCI 1001 |
| Lydicamycin | 6.25 | 6.25 | 6.25 | 1.56 | 0.39 |
| TPU-0037A | 12.5 | 12.5 | 12.5 | 3.13 | 1.56 |
| TPU-0037B | 6.25 | 6.25 | 3.13 | 1.56 | 0.78 |
| This compound | 3.13 | 3.13 | 3.13 | 0.78 | 0.39 |
| TPU-0037D | 3.13 | 3.13 | 3.13 | 0.78 | 0.39 |
Data extracted from Furumai T., et al. The Journal of Antibiotics. 2002, 55, 873-880.
Experimental Protocols
The evaluation of the antibacterial activity of this compound and its analogs is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following is a generalized protocol for determining the MIC of compounds like this compound against Gram-positive bacteria.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound and its analogs are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Strains: Cultures of the test bacteria (e.g., S. aureus, B. subtilis, M. luteus) are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a 0.5 McFarland standard.
-
Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for susceptibility testing of non-fastidious aerobic and facultative anaerobic bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of each test compound is prepared in MHB directly in the wells of the 96-well plate. The final volume in each well is typically 50 µL.
-
Inoculation: The standardized bacterial suspension is diluted in MHB, and 50 µL of this diluted inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum in MHB (no compound) to ensure the viability of the bacteria.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it has no inhibitory effect on bacterial growth.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Biosynthesis and Synthesis
The complex structures of this compound and lydicamycin are assembled through a sophisticated biosynthetic pathway involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The biosynthetic gene cluster responsible for lydicamycin production has been identified, providing insights into the enzymatic machinery that constructs this intricate molecule.
The total synthesis of these natural products represents a significant challenge for synthetic chemists due to their numerous stereocenters and functional groups. While progress has been made towards the synthesis of fragments of the lydiamycin core, a complete total synthesis has not yet been reported in the literature.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for this compound and the lydicamycin family of antibiotics is not yet fully elucidated. However, their potent and specific activity against Gram-positive bacteria suggests a target that is unique to this class of microorganisms. Common mechanisms of action for polyketide antibiotics against Gram-positive bacteria include inhibition of cell wall biosynthesis, protein synthesis, or nucleic acid synthesis. Further research is required to identify the specific cellular target and signaling pathways disrupted by this compound.
Diagram: General Antibacterial Mechanisms
Below is a generalized diagram illustrating common targets for antibacterial agents in a bacterial cell. The specific target of this compound remains to be identified within this framework.
Caption: Common molecular targets for antibacterial agents within a bacterial cell.
Conclusion
This compound and its related compounds represent a promising class of antibacterial agents with potent activity against clinically relevant Gram-positive pathogens. The structure-activity relationship data presented here provides a foundation for the rational design of novel analogs with improved efficacy and pharmacokinetic properties. While the precise mechanism of action remains an active area of investigation, the detailed experimental protocols and biosynthetic insights offered in this guide will aid researchers in the continued exploration and development of this important family of natural products. Further studies are warranted to fully elucidate their mode of action and to develop viable synthetic routes to these complex molecules.
References
Combating a Superbug: A Technical Guide to the Discovery and Isolation of Novel Anti-MRSA Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, driving an urgent need for the discovery and development of novel therapeutics. This technical guide provides an in-depth overview of the core methodologies, from initial high-throughput screening to the isolation and characterization of new anti-MRSA compounds.
The Challenge of MRSA
MRSA has developed resistance to a wide array of β-lactam antibiotics through the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3] This protein has a low affinity for β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs.[1][2][3][4] Other resistance mechanisms include the production of β-lactamase enzymes, the presence of efflux pumps that actively remove antibiotics from the cell, and modifications to drug targets.[1][5] The multi-drug resistance of MRSA often leads to prolonged hospital stays, treatment failures, and increased mortality rates, underscoring the critical need for new antimicrobial agents.[1]
High-Throughput Screening (HTS) for Anti-MRSA Agents
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for potential anti-MRSA activity.[6] A typical HTS campaign involves several stages, from primary screening to hit validation and lead optimization.
Quantitative Data from a Representative HTS Campaign
The following tables summarize quantitative data from a hypothetical HTS campaign for a novel anti-MRSA agent, "Agent 3," to illustrate the key metrics and outcomes at each stage.[6]
Table 1: Primary High-Throughput Screening of a Compound Library against MRSA [6]
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Hit Criteria | >50% inhibition of bacterial growth |
| Number of Initial Hits | 500 |
| Hit Rate | 0.5% |
Table 2: Dose-Response Analysis of "Agent 3" [6]
| Assay | Parameter | Value |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 2 µg/mL |
| Broth Microdilution | Minimum Bactericidal Concentration (MBC) | 4 µg/mL |
| Cell Viability Assay | Half-maximal Inhibitory Concentration (IC50) | 1.5 µg/mL |
Table 3: In Vitro Cytotoxicity of "Agent 3" [6]
| Cell Line | Assay | IC50 |
| HEK293 (Human Embryonic Kidney) | MTT Assay | > 50 µM |
| HepG2 (Human Liver Carcinoma) | CellTiter-Glo | > 50 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful identification and validation of novel anti-MRSA compounds.
Primary High-Throughput Screening: Broth Microdilution Assay
This protocol outlines a whole-cell HTS assay to identify inhibitors of MRSA growth.[6]
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Compound library in 384-well plates
-
Resazurin (B115843) solution (0.015%)
-
Sterile 384-well microplates
-
Automated liquid handling system
-
Plate reader
Procedure:
-
Prepare a suspension of MRSA in CAMHB to a final concentration of 5 x 10^5 CFU/mL.[6]
-
Using an automated liquid handler, dispense 50 µL of the MRSA suspension into each well of a 384-well plate.[6]
-
Transfer 0.5 µL of each compound from the library plates to the corresponding wells of the assay plate to achieve a final concentration of 10 µM.[6]
-
Include positive controls (e.g., vancomycin) and negative controls (DMSO vehicle) on each plate.[6]
-
Incubate the plates at 37°C for 18-24 hours.[6]
-
Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.[6]
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.[6]
-
Calculate the percentage of growth inhibition for each compound relative to the controls.[6]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of hit compounds.[6]
Materials:
-
Hit compounds
-
MRSA strain
-
CAMHB
-
96-well microplates
Procedure:
-
Perform a serial two-fold dilution of the hit compound in CAMHB in a 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL.[6]
-
Inoculate each well with an MRSA suspension to a final concentration of 5 x 10^5 CFU/mL.[6]
-
Include a growth control (no compound) and a sterility control (no bacteria).[6]
-
Incubate the plate at 37°C for 18-24 hours.[6]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[6]
Biofilm Inhibition Assay
This protocol assesses the ability of a compound to inhibit MRSA biofilm formation.[7]
Materials:
-
MRSA clinical isolates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Hit compounds
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Grow MRSA isolates overnight in TSB with 1% glucose.[7]
-
Dilute the culture 1:100 in fresh TSB with glucose.[7]
-
To test for biofilm inhibition, add varying concentrations of the test compound to the diluted bacterial culture before adding it to the wells.
-
Add 200 µL of the treated, diluted culture to the wells of a 96-well plate.[7]
-
Incubate at 37°C for 24-48 hours without shaking.[7]
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS and allow them to air dry.
-
Solubilize the stain with 95% ethanol.
-
Measure the absorbance at 570 nm using a plate reader to quantify biofilm formation.
Visualizing Key Pathways and Workflows
Understanding the underlying mechanisms of resistance and the experimental processes is crucial for effective drug discovery. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.
Caption: A typical experimental workflow for the discovery of novel anti-MRSA compounds.
Caption: The mechanism of MRSA resistance mediated by the mecA gene and PBP2a.
Caption: The GraRS two-component signaling pathway in S. aureus and its role in antibiotic resistance.[8]
Novel Compound Classes and Future Directions
The search for novel anti-MRSA compounds has expanded to various sources, including natural products, synthetic molecules, and repurposed drugs.
-
Natural Products: Compounds derived from plants, fungi, and bacteria continue to be a rich source of new antimicrobial agents. For instance, flavonoids and terpenoids have demonstrated significant anti-MRSA activity.[9][10][11] The isolation of these compounds often involves bioactivity-guided fractionation of extracts.[12]
-
Synergistic Approaches: Combining a novel compound with an existing antibiotic can enhance efficacy and potentially overcome resistance.[13][14][15][16] For example, some compounds can inhibit efflux pumps, thereby increasing the intracellular concentration of conventional antibiotics.[12]
-
Novel Drug Targets: Research is ongoing to identify and validate new molecular targets within MRSA that are essential for its survival.[17][18] The heme response regulator R (HssR) has been identified as a promising therapeutic target.[17][18][19]
The multifaceted approach to discovering and isolating novel anti-MRSA compounds, combining high-throughput screening, detailed mechanistic studies, and innovative technologies, holds promise for replenishing the antibiotic pipeline and addressing the growing challenge of antimicrobial resistance.
References
- 1. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 11. Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioguided isolation, identification and bioactivity evaluation of anti-MRSA constituents from Morus alba Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Synergistic antibacterial activity between penicillenols and antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Identification of novel drug targets and small molecule discovery for MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Identification of novel drug targets and small molecule discovery for MRSA infections [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Machine Learning-Assisted High-Throughput Screening for Anti-MRSA Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CSDL | IEEE Computer Society [computer.org]
- 22. Machine Learning-Assisted High-Throughput Screening for Anti-MRSA Compounds | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 23. medicalchannelasia.com [medicalchannelasia.com]
Marine Actinomycetes: A Technical Guide to Unlocking Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens poses a significant threat to global health, creating an urgent need for the discovery of novel antimicrobial agents. Marine actinomycetes, a group of filamentous bacteria found in diverse oceanic environments, represent a promising and largely untapped source of new antibiotics with unique chemical structures and potent biological activities. This in-depth technical guide provides a comprehensive overview of the core methodologies involved in the exploration of marine actinomycetes for antibiotic discovery, from isolation and cultivation to compound identification and drug development.
The Promise of Marine Actinomycetes
Actinomycetes have historically been a prolific source of clinically useful antibiotics.[1] While terrestrial sources have been extensively screened, marine environments offer a unique reservoir of microbial diversity.[2] Organisms in these habitats have evolved distinct metabolic pathways to survive in extreme conditions of salinity, pressure, and temperature, leading to the production of novel secondary metabolites.[3] Recent studies have highlighted the discovery of numerous antibacterial compounds from marine actinomycetes, including polyketides, alkaloids, macrolactams, and peptides, many of which exhibit activity against multidrug-resistant (MDR) bacteria.[2]
Experimental Protocols: From Ocean to Laboratory
The successful discovery of novel antibiotics from marine actinomycetes hinges on a series of meticulously executed experimental procedures. This section details the key methodologies for isolation, cultivation, screening, and characterization.
Isolation of Marine Actinomycetes
The initial and critical step is the successful isolation of actinomycete strains from marine samples.
2.1.1. Sample Collection:
Marine sediments are a rich source of actinomycetes.[4] Samples should be collected from various depths and locations to maximize microbial diversity.
-
Procedure:
-
Collect sediment samples using a sterile core sampler or grab sampler from the desired marine location.
-
Place the samples in sterile containers.
-
Store the samples at 4°C until processing to maintain microbial viability.[5]
-
2.1.2. Pretreatment of Samples:
Pretreatment methods are crucial to selectively inhibit the growth of faster-growing bacteria and fungi, thereby enhancing the isolation of the slower-growing actinomycetes.[6]
-
Heat Treatment:
-
Suspend 1 gram of the sediment sample in 10 ml of sterile seawater.
-
Vortex the suspension vigorously.
-
Incubate the suspension in a water bath at 55-60°C for 10-15 minutes.[7]
-
-
Dry Heat Treatment:
-
Air-dry the sediment sample in a laminar flow hood until it is friable.
-
Heat the dried sample in an oven at 100-120°C for 1 hour.
-
2.1.3. Plating and Incubation:
-
Procedure:
-
Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the pretreated sample suspension in sterile seawater.
-
Plate 0.1 ml of each dilution onto various selective agar (B569324) media (see Table 1).
-
Incubate the plates at 25-30°C for 2 to 8 weeks.
-
Observe the plates regularly for the appearance of characteristic actinomycete colonies, which are typically small, chalky, and have a filamentous appearance.
-
Cultivation of Marine Actinomycetes
Optimizing cultivation conditions is essential for promoting the growth and production of secondary metabolites by the isolated actinomycetes.
2.2.1. Culture Media:
A variety of media are used for the isolation and cultivation of marine actinomycetes. The composition of some commonly used media is provided in Table 1. Many of these media are supplemented with antifungal agents like cycloheximide (B1669411) and antibacterial agents like nalidixic acid to prevent contamination.
Table 1: Commonly Used Media for Isolation and Cultivation of Marine Actinomycetes
| Media Name | Composition (per liter of 50% seawater) | Reference |
| Starch Casein Agar (SCA) | Soluble Starch: 10.0 g, Casein (vitamin-free): 0.3 g, KNO₃: 2.0 g, NaCl: 2.0 g, K₂HPO₄: 2.0 g, MgSO₄·7H₂O: 0.05 g, CaCO₃: 0.02 g, FeSO₄·7H₂O: 0.01 g, Agar: 18.0 g | [3] |
| Actinomycete Isolation Agar (AIA) | Sodium Caseinate: 2.0 g, Asparagine: 0.1 g, Sodium Propionate: 4.0 g, Dipotassium Phosphate: 0.5 g, Magnesium Sulfate: 0.1 g, Ferrous Sulfate: 0.001 g, Agar: 15.0 g | [3] |
| Kuster's Agar | Starch: 10.0 g, Casein: 1.0 g, Peptone: 1.0 g, Beef Extract: 1.0 g, Yeast Extract: 1.0 g, Glycerol: 5.0 ml, Agar: 15.0 g | [4] |
| Marine Agar 2216 | Peptone: 5.0 g, Yeast Extract: 1.0 g, Ferric Citrate: 0.1 g, Sodium Chloride: 19.45 g, Magnesium Chloride: 8.8 g, Sodium Sulfate: 3.24 g, Calcium Chloride: 1.8 g, Potassium Chloride: 0.55 g, Sodium Bicarbonate: 0.16 g, Potassium Bromide: 0.08 g, Strontium Chloride: 0.034 g, Boric Acid: 0.022 g, Sodium Silicate: 0.004 g, Sodium Fluoride: 0.0024 g, Ammonium Nitrate: 0.0016 g, Disodium Phosphate: 0.008 g, Agar: 15.0 g | [8] |
2.2.2. Fermentation for Antibiotic Production:
For the production of secondary metabolites, the isolated actinomycete strains are typically grown in liquid culture (fermentation).
-
Procedure:
-
Inoculate a seed culture of the actinomycete strain into a suitable fermentation broth (e.g., Starch Nitrate Broth).
-
Incubate the culture on a rotary shaker (180-220 rpm) at 28-30°C for 7 to 21 days.
-
Monitor the growth and antibiotic production over time.
-
Screening for Antimicrobial Activity
Screening assays are performed to identify isolates that produce compounds with antimicrobial activity.
2.3.1. Agar Well Diffusion Method:
This is a widely used primary screening method.[9]
-
Protocol:
-
Prepare agar plates seeded with a lawn of the test pathogen (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 100 µl) of the actinomycete culture supernatant or extract into each well.
-
Incubate the plates at the optimal temperature for the test pathogen for 18-24 hours.
-
Measure the diameter of the zone of inhibition around the wells. A larger diameter indicates higher antimicrobial activity.[10]
-
2.3.2. Broth Microdilution Method:
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the active extracts.[11]
-
Protocol:
-
Perform serial dilutions of the actinomycete extract in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test pathogen.
-
Incubate the plate at the optimal temperature for the pathogen for 18-24 hours.
-
The MIC is the lowest concentration of the extract that completely inhibits the visible growth of the pathogen.
-
2.3.3. Bioautography:
This technique combines chromatography with a bioassay to identify the active compounds in a complex mixture.[12]
-
Protocol:
-
Separate the components of the crude extract using Thin Layer Chromatography (TLC).
-
Place the developed TLC plate on an agar plate seeded with the test microorganism (contact bioautography) or spray the TLC plate with a suspension of the test organism (direct bioautography).[13]
-
After incubation, the active compounds will appear as clear zones of inhibition on the plate.
-
Purification and Structure Elucidation of Novel Antibiotics
Once an active extract is identified, the next step is to purify the bioactive compound and determine its chemical structure.
2.4.1. Extraction and Fractionation:
-
Protocol:
-
Extract the fermented broth with an organic solvent such as ethyl acetate (B1210297) or butanol.[14]
-
Evaporate the solvent to obtain a crude extract.
-
Fractionate the crude extract using column chromatography with different stationary phases (e.g., silica (B1680970) gel, Sephadex).
-
2.4.2. Purification:
-
Protocol:
-
Further purify the active fractions using High-Performance Liquid Chromatography (HPLC).[15]
-
Monitor the purification process by testing the antimicrobial activity of each fraction.
-
2.4.3. Structure Elucidation:
The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.[16]
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): Provides detailed information about the connectivity of atoms within the molecule, allowing for the determination of its complete structure.[16]
-
X-ray Crystallography: If a single crystal of the compound can be obtained, this technique can provide an unambiguous three-dimensional structure.[14]
Data Presentation: A Quantitative Look at Discovery
The discovery of novel antibiotics from marine actinomycetes is a rapidly advancing field. The following tables summarize some of the key quantitative data.
Table 2: Number of New Bioactive Compounds from Marine Rare Actinomycetes (mid-2013 to 2017)
| Genus | Number of New Compounds | Reference |
| Nocardiopsis | 40 | [17] |
| Micromonospora | 37 | [17] |
| Salinispora | 21 | [17] |
| Pseudonocardia | 14 | [17] |
Table 3: Novel Antibacterial Compounds from Marine Actinomycetes Reported in 2024
| Compound Class | Percentage of Total | Number of Compounds | Reference |
| Polyketides | 57.8% | 26 | [2] |
| Alkaloids | 26.7% | 12 | [2] |
| Macrolactams | 8.9% | 4 | [2] |
| Peptides | 6.7% | 3 | [2] |
Table 4: Examples of Recently Discovered Antibiotics from Marine Actinomycetes and their Activities
| Compound Name | Producing Organism | Target Pathogen(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| Actinomadurol | Actinomadura sp. KC 191 | S. aureus, K. rhizophila, P. aeruginosa | Not specified | [18] |
| Streptophenazines A–H | Streptomyces sp. HB202 | Various bacterial strains | 15.6 to 62.5 µg/mL | [18] |
| Mayamycin | Streptomyces sp. | Various bacterial strains | 2.5 to 8.4 µg/mL | [18] |
| Urauchimycins A and B | Streptomyces sp. Ni-80 | Candida albicans | 10 µg/mL | [18] |
Mandatory Visualizations: Understanding the Processes
Visual diagrams are essential for comprehending the complex biological pathways and experimental workflows involved in antibiotic discovery.
Signaling Pathways in Antibiotic Production
The production of antibiotics in actinomycetes is tightly regulated by complex signaling networks, including two-component systems and quorum sensing.
4.1.1. Two-Component Regulatory System (TCS):
Two-component systems are a primary mechanism by which bacteria sense and respond to environmental stimuli, often playing a crucial role in the regulation of secondary metabolism.[19][20] A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[20]
Caption: A generalized two-component system regulating antibiotic production.
4.1.2. Quorum Sensing (QS) System:
Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression, including the production of antibiotics.[21] In many actinomycetes, this is mediated by small diffusible signaling molecules like γ-butyrolactones.[21]
Caption: Quorum sensing mediated regulation of antibiotic synthesis.
Experimental Workflow for Antibiotic Discovery
The process of discovering new antibiotics from marine actinomycetes follows a logical and systematic workflow.[22]
Caption: Workflow for the discovery of new antibiotics from marine actinomycetes.
Drug Development Pipeline
The journey from a promising bioactive compound to a clinically approved antibiotic is a long and rigorous process.[22]
5.1. Preclinical Development:
Once a lead compound with potent antimicrobial activity and a novel structure is identified, it enters preclinical development. This stage involves:
-
In vivo efficacy studies: Testing the compound's effectiveness in animal models of infection.
-
Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Toxicology studies: Assessing the safety of the compound and determining any potential adverse effects.
5.2. Clinical Trials:
If the compound shows promising results in preclinical studies, it may advance to clinical trials in humans, which are conducted in three phases:
-
Phase I: The compound is tested in a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.
-
Phase II: The compound is given to a larger group of people who have the targeted infection to test its efficacy and further evaluate its safety.
-
Phase III: The compound is administered to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.
5.3. Regulatory Approval and Post-Marketing Surveillance:
Following successful completion of clinical trials, the drug developer can submit a New Drug Application (NDA) to the relevant regulatory authorities (e.g., the U.S. Food and Drug Administration - FDA) for approval. After approval, post-marketing surveillance continues to monitor the drug's safety in the general population.
Conclusion
Marine actinomycetes represent a vast and exciting frontier in the search for novel antibiotics. Their unique metabolic capabilities, forged in the diverse and competitive marine environment, offer a rich source of chemical novelty. By employing the systematic and rigorous experimental protocols outlined in this guide, researchers and drug development professionals can effectively tap into this resource. The integration of advanced screening techniques, sophisticated analytical methods for structure elucidation, and a deeper understanding of the regulatory pathways governing antibiotic production will be crucial in accelerating the discovery and development of the next generation of life-saving antimicrobial drugs. The challenges are significant, but the potential rewards in combating the growing threat of antibiotic resistance are immense.
References
- 1. Actinomycetes: still a source of novel antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Marine actinomycetes: a hidden treasure trove for antibacterial discovery [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mona.uwi.edu [mona.uwi.edu]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Actinobacteria isolation from marine environments - ActinoBase [actinobase.org]
- 7. Frontiers | Selective isolation of Arctic marine actinobacteria and a down-scaled fermentation and extraction strategy for identifying bioactive compounds [frontiersin.org]
- 8. thaiscience.info [thaiscience.info]
- 9. [PDF] Antimicrobial Activity of Marine Actinomycetes and the Optimization of Culture Conditions for the Production of Antimicrobial Agent(s) | Semantic Scholar [semanticscholar.org]
- 10. asm.org [asm.org]
- 11. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Structural Elucidation and Molecular Docking of a Novel Antibiotic Compound from Cyanobacterium Nostoc sp. MGL001 [frontiersin.org]
- 16. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Marine Rare Actinomycetes: A Promising Source of Structurally Diverse and Unique Novel Natural Products | MDPI [mdpi.com]
- 18. Antimicrobial compounds from marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Quorum Sensing: An Under-Explored Phenomenon in the Phylum Actinobacteria [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TPU-0037C Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is a novel antibiotic, identified as a congener of lydicamycin (B608755), isolated from the marine actinomycete Streptomyces platensis TP-A0598.[1] It has demonstrated notable antibacterial activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Conversely, it shows limited to no activity against Gram-negative bacteria.[2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Method
The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Microorganism | Gram Stain | MIC (µg/mL) |
| Gram-positive bacteria | Positive | 0.39-3.13 |
| Staphylococcus aureus (MRSA) | Positive | 3.13 |
| Gram-negative bacteria | Negative | >50 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent (e.g., ethanol, methanol)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Quality control (QC) strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel and single-channel pipettes with sterile tips
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Experimental Workflow Diagram
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution
-
Based on the solubility of the related compound TPU-0037A, dissolve this compound in a suitable solvent such as DMSO, ethanol, or methanol (B129727) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[4]
-
The stock solution should be prepared at a concentration that is at least 10 times the highest concentration to be tested to minimize the effect of the solvent on bacterial growth.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer and corresponds to approximately 1 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation. A common dilution is 1:100 of the 0.5 McFarland suspension.
3. Broth Microdilution Assay
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate to the desired final concentration. Discard 50 µL from the last well containing the compound.
-
The final volume in each well after serial dilution will be 50 µL.
-
Inoculate each well (except the sterility control wells) with 50 µL of the standardized bacterial inoculum. This will bring the final volume in each well to 100 µL.
4. Controls
-
Growth Control: At least one well containing only CAMHB and the bacterial inoculum (no this compound) must be included to ensure the viability of the microorganism.
-
Sterility Control: At least one well containing only CAMHB (no inoculum or this compound) must be included to check for contamination of the broth.
-
Quality Control: A reference strain with a known MIC for a standard antibiotic should be tested in parallel to ensure the validity of the assay.
5. Incubation
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Mechanism of Action
The precise mechanism of action for this compound and other lydicamycin congeners has not been fully elucidated. As secondary metabolites of Streptomyces, they are part of a diverse group of compounds known for a wide range of biological activities, often targeting essential cellular processes in bacteria.[5][6][7] Further research is required to determine the specific molecular target and signaling pathways affected by this compound.
Disclaimer: This protocol is intended for research use only. It is based on standard MIC determination methodologies and available information on this compound. Researchers should optimize the protocol based on their specific experimental conditions and the microorganisms being tested. Adherence to established guidelines from bodies like CLSI is strongly recommended for ensuring the accuracy and reproducibility of results.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usbio.net [usbio.net]
- 5. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Unique secondary metabolites of a Streptomyces strain isolated from extreme salty wetland show antioxidant and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare TPU-0037C stock solution for experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is a polyketide metabolite isolated from the marine actinomycete Saccharopolyspora platensis. It is a structural analog of lydicamycin (B608755) and demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro experiments and an overview of its likely mechanism of action.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 485815-61-0 | [1][2] |
| Molecular Formula | C₄₆H₇₂N₄O₉ | [1][2] |
| Molecular Weight | 825.1 g/mol | [1][2] |
| Purity | >95% | [2] |
| Appearance | Colorless film | [3] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1] |
| Biological Activity | Active against Gram-positive bacteria (MICs = 0.39-3.13 µg/mL), including MRSA (MIC = 3.13 µg/mL). Ineffective against Gram-negative bacteria (MICs > 50 µg/mL). | [1][3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro assays.
Materials:
-
This compound (solid film)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial containing this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 8.251 mg of this compound (Molecular Weight = 825.1 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (825.1 g/mol ) * (1000 mg/g) = 8.251 mg/mL
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.[4]
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing the this compound stock solution.
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular target of this compound is yet to be fully elucidated, its structural similarity to lydicamycin and its specific activity against Gram-positive bacteria suggest that it likely interferes with cell envelope integrity.[5] Antibiotics that target the cell wall of Gram-positive bacteria, such as Staphylococcus aureus, typically induce a cell wall stress response. This response is primarily mediated by two-component systems (TCS), such as VraSR and GraRS.[6][7] These systems sense damage to the cell envelope and activate a transcriptional program aimed at repairing the damage and enhancing cell survival.
The proposed signaling pathway for the cellular response to this compound-induced cell envelope stress is depicted below.
References
- 1. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NsaRS is a cell-envelope-stress-sensing two-component system of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction kinetics of the Staphylococcus aureus cell wall stress stimulon in response to different cell wall active antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving TPU-0037C
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is an antibiotic metabolite derived from the marine actinomycete S. platensis. It is structurally analogous to lydicamycin (B608755) and has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Proper dissolution of this compound is a critical first step for a variety of in vitro and in vivo experimental assays. This document provides a detailed guide to selecting an appropriate solvent and a protocol for the effective dissolution of this compound.
It is important to note that while the designation "TPU" is present in the compound's name, this compound is not a thermoplastic polyurethane. It is a complex organic molecule with the chemical formula C46H72N4O9[1][4].
Solvent Recommendations
Based on available data, this compound is soluble in several common laboratory solvents. The choice of solvent will depend on the specific requirements of the downstream application, such as cell culture compatibility, volatility, and potential for solvent-induced compound degradation.
Recommended Solvents
This compound has been reported to be soluble in the following organic solvents:
Solvent Properties
The following table summarizes key properties of the recommended solvents to aid in selection.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Dimethylformamide (DMF) | C3H7NO | 73.09 | 153 | 0.944 | High boiling point, polar aprotic solvent. Can be toxic and requires careful handling. |
| Dimethyl sulfoxide (DMSO) | C2H6OS | 78.13 | 189 | 1.100 | High boiling point, polar aprotic solvent. Readily penetrates skin and can carry other substances with it. Often used for long-term storage of stock solutions at low temperatures. |
| Ethanol | C2H5OH | 46.07 | 78.37 | 0.789 | Lower toxicity and more volatile than DMF and DMSO. Suitable for many biological applications. |
| Methanol | CH3OH | 32.04 | 64.7 | 0.792 | The most volatile of the recommended solvents. It is toxic and should be handled with care. |
Experimental Protocol: Dissolving this compound
This protocol outlines a general procedure for dissolving this compound. It is recommended to start with a small amount of material to determine the optimal concentration for your specific needs.
Materials
-
Recommended solvent (DMF, DMSO, Ethanol, or Methanol)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes
Procedure
-
Pre-weighing: If starting with a powdered form, accurately weigh the desired amount of this compound in a suitable vial. If using a pre-weighed film, proceed to the next step.
-
Solvent Addition: Add the desired volume of the selected solvent to the vial containing this compound. It is advisable to start with a small volume of solvent to create a concentrated stock solution.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect the solution to ensure all solid material has dissolved.
-
If necessary, sonication in a water bath for a few minutes can aid in dissolution.
-
-
Storage: Store the resulting stock solution at -20°C for short-term storage, as recommended for the solid compound[2]. For long-term storage, -80°C is preferable, especially when dissolved in DMSO.
Visualization of Workflow
The following diagram illustrates the decision-making process for selecting a solvent and the subsequent steps for dissolving this compound.
References
Application Notes and Protocols for TPU-0037C Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is a novel antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] As a structural analogue of lydicamycin, it belongs to a class of complex macrocyclic compounds produced by the marine actinomycete Streptomyces platensis.[1][2][4] Understanding the stability and optimal storage conditions of this compound is critical for maintaining its potency and ensuring the reliability of experimental results in research and drug development settings.
These application notes provide a comprehensive overview of the recommended storage conditions for this compound and detail protocols for assessing its stability under various environmental conditions. The methodologies are based on general guidelines for antibiotic stability testing, including those from the International Council for Harmonisation (ICH), and protocols for similar classes of compounds.[5][6][7][8][9]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 485815-61-0 | [1][2][3] |
| Molecular Formula | C₄₆H₇₂N₄O₉ | [1][2][3] |
| Molecular Weight | 825.1 g/mol | [1][2][3] |
| Appearance | Colourless film | [1] |
| Purity | >95% by HPLC | [1][3] |
| Solubility | Soluble in DMF, DMSO, Ethanol (B145695), Methanol (B129727) | [1][2] |
Recommended Storage Conditions
Proper storage is essential to ensure the long-term stability of this compound. The following table summarizes the recommended and inferred storage conditions based on available data and general practices for similar antibiotic compounds.
| Condition | Recommendation | Justification |
| Solid Form | ||
| Temperature | -20°C | Preserves chemical integrity and prevents degradation.[1] A stability of at least 4 years has been reported at this temperature.[10] |
| Light | Protect from light | To prevent potential photodegradation. |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) | To minimize oxidation of the solid compound. |
| In Solution | ||
| Temperature | -20°C or -80°C | To minimize degradation in solution. Short-term storage (days) at 2-8°C may be acceptable, but should be validated. |
| Solvent | Use aprotic solvents like DMSO or DMF for long-term storage. | Alcohols like ethanol and methanol are suitable for short-term use but may be more reactive. |
| Light | Protect from light | Solutions may be more susceptible to photodegradation than the solid form. |
| Handling | Use airtight, amber vials | To protect from air, moisture, and light. |
Experimental Protocols for Stability Assessment
The following protocols are provided as a guide for researchers to assess the stability of this compound. These are general protocols and should be adapted and validated for specific experimental needs.
Stability-Indicating HPLC Method Development
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and detecting any degradation products.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or diode array detector (DAD).
-
A C18 reversed-phase column is a common starting point for this type of molecule.
Example HPLC Conditions (to be optimized):
| Parameter | Condition |
|---|---|
| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV-Vis scan of this compound (likely in the 200-400 nm range) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation (stress testing) studies are essential to understand the intrinsic stability of this compound and to identify potential degradation pathways.[5][6][11]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products and assess its stability profile.
Caption: Workflow for forced degradation studies of this compound.
Protocols:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize the solution before HPLC analysis.[12]
-
Base Hydrolysis: Dissolve this compound and add 0.1 M NaOH. Keep at room temperature for different durations. Neutralize before analysis.[12]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.[12]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a set period.[12]
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][9] A dark control sample should be stored under the same conditions but protected from light.
Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life of this compound under recommended storage conditions and to evaluate its stability during short-term excursions to higher temperatures.
Objective: To assess the stability of this compound over time under defined temperature and humidity conditions.
Caption: General protocol for long-term and accelerated stability testing.
Storage Conditions (based on ICH guidelines):
-
Long-Term: -20°C ± 5°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Prepare multiple aliquots of solid this compound in the intended storage container.
-
Place the samples in stability chambers under the specified long-term and accelerated conditions.
-
At designated time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove samples for analysis.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the purity and presence of any degradation products.
Data Presentation and Interpretation
All quantitative data from stability studies should be summarized in tables to facilitate comparison and analysis.
Example Table for Forced Degradation Study Results:
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | 24 hours | |||
| 0.1 M NaOH, RT | 24 hours | |||
| 3% H₂O₂, RT | 24 hours | |||
| 80°C (solid) | 48 hours | |||
| Photostability | 1.2 M lux hrs |
Example Table for Long-Term Stability Study Results (-20°C):
| Time Point (Months) | Purity of this compound (%) | Appearance |
| 0 | Colourless film | |
| 3 | ||
| 6 | ||
| 12 | ||
| 24 |
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. The recommended storage condition for solid this compound is -20°C, protected from light and moisture. For solutions, storage at -20°C or -80°C in an aprotic solvent is advised. The provided protocols for stability-indicating method development, forced degradation, and long-term/accelerated stability studies offer a framework for a thorough evaluation of this compound's stability profile. Adherence to these guidelines will ensure the quality and reliability of this promising antibiotic compound in scientific investigations.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. scbt.com [scbt.com]
- 4. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. caymanchem.com [caymanchem.com]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Cytotoxicity of TPU-0037C
Audience: Researchers, scientists, and drug development professionals.
Introduction to TPU-0037C and the Importance of Cytotoxicity Testing
This compound is an antibiotic that is a metabolite of the marine actinomycete S. platensis and is structurally similar to Lydicamycin.[1][2][3] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 3.13 µg/mL.[1][3] Conversely, it is reported to be ineffective against Gram-negative bacteria (MICs >50 µg/mL).[1][3]
While the antibacterial properties of this compound are of interest, it is crucial to assess its potential toxicity to mammalian cells. Cytotoxicity testing is a critical step in the drug development process to evaluate the potential for a compound to cause cellular damage or death.[4] This information is vital for determining the therapeutic index and predicting potential adverse effects in preclinical and clinical studies. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using two common cell viability assays: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.
Recommended Cell Lines
To evaluate the general cytotoxicity of this compound, it is recommended to use well-characterized and readily available mammalian cell lines. A panel of cell lines, including both cancerous and non-cancerous human cell lines, will provide a broader understanding of the compound's cytotoxic potential.
Table 1: Suggested Cell Lines for this compound Cytotoxicity Testing
| Cell Line | Type | Rationale |
| A549 | Human Lung Carcinoma | A common cancer cell line for initial cytotoxicity screening. |
| HeLa | Human Cervical Adenocarcinoma | A robust and widely used cancer cell line. |
| MRC-5 | Human Fetal Lung Fibroblast | A normal, non-cancerous cell line to assess selectivity. |
| HEK293 | Human Embryonic Kidney | A commonly used cell line for toxicity studies. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5][6][7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected mammalian cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)[8][9]
-
96-well clear-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm[7]
Caption: Workflow of the MTT cell viability assay.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[10]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).[10]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Caption: Principle of the MTT assay for cell viability.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[11][12][13] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction that is proportional to the amount of ATP present.[11]
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected mammalian cell line(s)
-
Complete cell culture medium
-
96-well opaque-walled microplates (white or black)
-
Luminometer
Caption: Workflow of the CellTiter-Glo® assay.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol (sections 3.1.3.1 and 3.1.3.2), using opaque-walled plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
After the desired incubation period with this compound, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Subtract the average luminescence of the blank wells (medium and CellTiter-Glo® Reagent only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100
-
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format for easy comparison.
Table 2: Hypothetical Cytotoxicity of this compound in A549 Cells (48h Incubation)
| This compound (µM) | % Cell Viability (MTT Assay) | % Cell Viability (CellTiter-Glo® Assay) |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 |
| 0.1 | 98.5 ± 4.9 | 99.1 ± 5.3 |
| 1 | 92.1 ± 6.1 | 95.3 ± 4.5 |
| 10 | 75.4 ± 5.8 | 80.2 ± 6.2 |
| 25 | 51.2 ± 4.3 | 55.7 ± 5.1 |
| 50 | 28.9 ± 3.9 | 32.4 ± 4.0 |
| 100 | 10.3 ± 2.5 | 12.8 ± 3.1 |
| IC₅₀ (µM) | ~26 | ~28 |
Data are represented as mean ± standard deviation from three independent experiments.
Conclusion
These protocols provide a framework for the systematic evaluation of this compound cytotoxicity. By employing both a colorimetric (MTT) and a more sensitive luminescent (CellTiter-Glo®) assay across a panel of relevant mammalian cell lines, researchers can obtain a comprehensive understanding of the compound's cytotoxic profile. This information is essential for guiding further preclinical development and assessing the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 3. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for TPU-0037C in a Murine Model of Skin Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is an antibiotic that is a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1][2][3] It has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 3.13 μg/mL.[1][2][3] Notably, it is inactive against Gram-negative bacteria.[1][2][3] The molecular formula of this compound is C46H72N4O9.[4] Given the rising challenge of antibiotic resistance, particularly MRSA in skin and soft tissue infections, this compound presents a promising candidate for further investigation.
This document provides detailed protocols for evaluating the efficacy of this compound in a murine model of skin infection. The protocols outlined below are designed to be robust and reproducible for preclinical assessment.
Hypothetical Mechanism of Action
While the precise molecular target of this compound is not fully elucidated, its activity against Gram-positive bacteria suggests interference with essential cellular processes. A hypothetical signaling pathway is depicted below, illustrating potential mechanisms such as inhibition of cell wall synthesis or disruption of membrane integrity.
Experimental Protocols
Murine Model of S. aureus Skin Infection
This protocol describes the establishment of a localized skin infection in mice to evaluate the topical efficacy of this compound.
Materials:
-
8-week-old female BALB/c mice
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Electric shaver and depilatory cream
-
Sterile surgical tape
-
Calipers
-
This compound formulated in a suitable vehicle (e.g., 2% DMSO in polyethylene (B3416737) glycol)
-
Vehicle control
-
Positive control (e.g., Mupirocin ointment)
-
Sterile surgical instruments
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Preparation of Inoculum: Culture MRSA in TSB overnight at 37°C. Centrifuge the culture, wash the pellet with PBS, and resuspend to a final concentration of 1 x 10⁸ CFU/mL.
-
Animal Preparation: Anesthetize the mice. Shave a 2x2 cm area on the dorsum and apply a depilatory cream for 1-2 minutes. Gently clean the area with sterile PBS.
-
Skin Abrasion: Apply sterile surgical tape to the shaved area and gently strip the skin 10-15 times to remove the stratum corneum.
-
Infection: Inoculate the abraded area with 10 µL of the MRSA suspension (1 x 10⁶ CFU).
-
Treatment: 24 hours post-infection, divide the mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 1% and 5% formulation)
-
Positive Control (e.g., 2% Mupirocin) Apply 20 µL of the respective treatment topically to the infected area twice daily for 5 days.
-
-
Monitoring: Monitor the animals daily for clinical signs of infection and measure the lesion size using calipers.
-
Endpoint Analysis (Day 6):
-
Euthanize the mice.
-
Excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions and plate on Tryptic Soy Agar (TSA) to determine the bacterial load (CFU/g of tissue).
-
A portion of the tissue can be fixed in formalin for histological analysis (H&E staining for inflammation).
-
Data Presentation
The following tables represent hypothetical data for illustrative purposes.
Table 1: In Vitro Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (ATCC 29213) | 1.56 |
| S. aureus (MRSA, USA300) | 3.13 |
| S. epidermidis (ATCC 12228) | 0.78 |
| E. coli (ATCC 25922) | >50 |
| P. aeruginosa (ATCC 27853) | >50 |
Table 2: Efficacy of Topical this compound in a Murine Skin Infection Model
| Treatment Group | Lesion Size (mm²) at Day 5 (Mean ± SD) | Bacterial Load (log10 CFU/g tissue) at Day 6 (Mean ± SD) |
| Vehicle Control | 45.2 ± 5.8 | 7.8 ± 0.5 |
| This compound (1%) | 25.6 ± 4.2 | 5.2 ± 0.7 |
| This compound (5%) | 12.3 ± 3.1 | 3.1 ± 0.4 |
| Mupirocin (2%) | 10.8 ± 2.9 | 2.8 ± 0.3 |
Logical Relationships in Preclinical Development
The progression from initial discovery to preclinical evaluation follows a logical sequence.
Conclusion
This compound demonstrates significant potential as a novel topical antibiotic for the treatment of Gram-positive skin infections, including those caused by MRSA. The protocols provided herein offer a framework for the systematic evaluation of its in vivo efficacy. Further studies are warranted to explore its safety profile and to optimize its formulation for clinical applications.
References
Application Notes and Protocols: Evaluating the Anti-Biofilm Efficacy of TPU-0037C
Introduction
TPU-0037C is an antibiotic metabolite derived from the marine actinomycete Saccharothrix platensis. It demonstrates potent activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) reported between 0.39-3.13 μg/ml.[1][2] Conversely, it shows limited to no activity against Gram-negative bacteria.[1][2] Bacterial biofilms, structured communities of microorganisms encased in a self-produced matrix, present a formidable challenge in clinical settings due to their inherent resistance to conventional antibiotics.[3] Bacteria within a biofilm can be up to 1,000 times more resistant than their free-floating, planktonic counterparts.[4] Therefore, evaluating novel compounds like this compound for anti-biofilm activity is a critical step in drug development.
These application notes provide a comprehensive framework with detailed protocols for assessing the efficacy of this compound against Gram-positive bacterial biofilms. The methodologies cover two primary aspects of anti-biofilm activity: the inhibition of biofilm formation and the eradication of pre-formed, mature biofilms.
Conceptual Framework: Biofilm Inhibition vs. Eradication
Two key parameters are assessed to determine a compound's anti-biofilm potential:
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to prevent the formation of a biofilm.[3][5] This assay assesses the compound's ability to interfere with the initial stages of biofilm development, such as bacterial attachment and microcolony formation.
-
Minimum Biofilm Eradication Concentration (MBEC): The minimum concentration of an antimicrobial agent required to kill or disperse cells within a pre-established, mature biofilm.[3][6] This assay evaluates the compound's ability to penetrate the protective biofilm matrix and act on the less metabolically active, persister cells within.
The general experimental workflow for determining these parameters is outlined below.
References
- 1. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TPU-0037C Antibacterial Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the potency of TPU-0037C in antibacterial assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly higher Minimum Inhibitory Concentration (MIC) values for this compound than what is reported in the literature. What are the potential causes?
A2: Higher than expected MIC values for this compound can stem from several factors related to compound handling, assay setup, and bacterial culture conditions. Here are the primary areas to investigate:
-
Compound Integrity and Solubility:
-
Degradation: this compound, like many complex natural products, may be susceptible to degradation if not stored or handled properly. Ensure the compound is stored at the recommended temperature (typically -20°C or lower) and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solubility Issues: this compound is soluble in DMSO, DMF, ethanol, and methanol.[1] If the compound precipitates in the assay medium, its effective concentration will be reduced. Visually inspect the wells of your assay plate for any signs of precipitation. It may be necessary to optimize the solvent concentration or sonicate the stock solution briefly before dilution.
-
Adsorption to Plastics: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay. Using low-adhesion microplates may mitigate this issue.
-
-
Experimental Parameters:
-
Inoculum Density: The concentration of bacteria used in the assay is critical. An inoculum that is too high can overwhelm the antibacterial agent, leading to artificially high MIC values. It is essential to standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then dilute it to the final recommended concentration for the assay (e.g., 5 x 10⁵ CFU/mL).
-
Solvent Effects: While DMSO is a common solvent for antibacterial compounds, it can have intrinsic effects on bacterial growth. At concentrations above 2%, DMSO itself can inhibit some bacterial strains.[2] Conversely, some studies have shown that sub-inhibitory concentrations of DMSO can occasionally protect bacteria from certain types of antibiotics.[3][4] It is crucial to keep the final DMSO concentration in your assay as low as possible (ideally ≤1%) and to include a solvent control to assess its impact on bacterial growth.
-
Media Composition: The type and composition of the growth medium can influence the activity of antibacterial compounds. For most standard susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended. Variations in pH or cation concentrations can affect the potency of some antibacterial agents.
-
-
Bacterial Strain:
-
Resistance: Ensure that the bacterial strain you are using has not developed resistance to this compound or related compounds. It is good practice to use a quality control (QC) strain with a known MIC for this compound to validate your assay.
-
Strain Identity: Verify the identity of your bacterial strain to ensure you are testing against the correct organism.
-
Q2: this compound is showing no activity against Gram-positive bacteria in our assays, contrary to published data. What should we check?
A2: A complete lack of activity is a significant issue that points to a critical failure in the experimental setup or with the compound itself. Consider the following:
-
Compound Viability: The most likely culprit is a complete loss of compound activity. This could be due to improper storage, leading to degradation, or a mistake in the preparation of the stock solution (e.g., incorrect weighing or dilution). If possible, test a fresh vial of the compound.
-
Incorrect Bacterial Strain: Double-check that you are using a Gram-positive bacterium. This compound is reported to be inactive against Gram-negative bacteria (MICs >50 µg/mL).[1][5]
-
Assay Controls:
-
Positive Control: Always include a positive control antibiotic with a known MIC for the bacterial strain being tested. If the positive control also fails to show activity, this indicates a problem with the assay system itself (e.g., bacterial inoculum, media, or incubation).
-
Growth Control: Ensure that the wells containing only bacteria and media (no compound) show robust growth. If there is no growth in these wells, the bacteria are not viable, or the media is inhibitory.
-
Q3: We are seeing high variability in our MIC results for this compound across different experiments. How can we improve reproducibility?
A3: Inconsistent MIC results are often due to subtle variations in experimental procedures. To improve reproducibility:
-
Standardize Inoculum Preparation: This is one of the most common sources of variability. Use a spectrophotometer or a McFarland standard to ensure your bacterial suspension is at the same density for every experiment.
-
Consistent Compound Preparation: Prepare fresh stock solutions of this compound for each set of experiments, or if using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Use calibrated pipettes for all dilutions.
-
Uniform Assay Conditions: Ensure that incubation times and temperatures are consistent between experiments. Use the same source and lot of growth media and microplates whenever possible.
-
Plate Sealing: To prevent evaporation from the wells of the microplate during incubation, which can concentrate the compound and affect results, use plate sealers or place the plates in a humidified container.
-
Replicates: Run each assay in triplicate to identify and mitigate the impact of random errors.
Summary of this compound In Vitro Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a panel of Gram-positive bacteria. Note that this compound is generally inactive against Gram-negative bacteria (MICs > 50 µg/mL).
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Gram-Positive Bacteria | 0.39 - 3.13 | [5] |
| Methicillin-resistant S. aureus (MRSA) | 3.13 | [5] |
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination of this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for testing this compound.
1. Preparation of this compound Stock Solution:
-
Solvent Selection: Use high-purity DMSO as the solvent.
-
Stock Concentration: Accurately weigh the this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved. Gentle warming or brief sonication may be necessary.
-
Storage: Aliquot the stock solution into small volumes in sterile, low-adhesion tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
3. Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. The final volume in each well should be 50 µL.
-
Ensure the final concentration of DMSO in the wells is kept to a minimum (≤1%) to avoid solvent-induced effects on bacterial growth.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no compound).
-
Sterility Control: Wells containing 100 µL of CAMHB only.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay, 50 µL of CAMHB, and 50 µL of the bacterial inoculum.
-
4. Incubation and Reading:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Visualizations
Troubleshooting Workflow for Low Potency of this compound
Caption: Troubleshooting logic for addressing low potency of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
References
- 1. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. ispub.com [ispub.com]
- 3. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
Technical Support Center: Optimizing MIC Assays for Hydrophobic Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Minimum Inhibitory Concentration (MIC) assay conditions for hydrophobic natural products.
Troubleshooting Guides
Issue: Inconsistent or No Activity Detected in MIC Assay
Question: My hydrophobic natural product shows no antimicrobial activity, or the MIC values are unexpectedly high and not reproducible. What are the likely causes and how can I troubleshoot this?
Answer: Poor aqueous solubility is a primary challenge with hydrophobic compounds, often leading to misleadingly high or undetectable MIC values.[1][2][3] This can result in compound precipitation, reducing the effective concentration in the assay medium and underestimating the true antimicrobial activity.[2][3][4]
Troubleshooting Steps:
-
Assess Solubility: Visually inspect the wells of your microtiter plate for any signs of precipitation. A cloudy or non-uniform appearance of the compound in the broth, even before bacterial inoculation, suggests solubility issues.
-
Solvent Selection and Concentration:
-
Dimethyl Sulfoxide (DMSO) is a commonly used solvent to dissolve hydrophobic compounds before their addition to the broth.[5][6] It is crucial to ensure the final concentration of DMSO in the assay wells does not affect bacterial growth. Generally, a concentration of 1-2% (v/v) is considered safe for most bacteria, but it is essential to determine the specific tolerance of your test organisms.[5]
-
Solvent Control: Always include a solvent control, which consists of the highest concentration of the solvent used in the assay mixed with the broth and bacteria, to ensure it does not inhibit bacterial growth on its own.[5][7]
-
-
Use of Surfactants:
-
Non-ionic surfactants like Tween 80 can be used to improve the solubility of hydrophobic compounds in aqueous media.[2][4][8] Surfactants work by forming micelles that encapsulate the hydrophobic molecules, increasing their dispersion in the broth.[4]
-
Concentration: The concentration of the surfactant should be carefully optimized. While it can enhance solubility, some surfactants may exhibit intrinsic antimicrobial activity or interfere with the activity of the test compound.[2][9] A typical starting concentration for Tween 80 is 0.002% (v/v).
-
Surfactant Control: A control with the surfactant, broth, and bacteria should be included to check for any inherent antimicrobial effects of the surfactant.
-
Issue: "Skipped Wells" or Paradoxical Growth
Question: I am observing growth in wells with higher concentrations of my compound, while wells with lower concentrations show no growth. What causes this "skipped well" phenomenon?
Answer: This paradoxical effect can be attributed to several factors:
-
Compound Precipitation: At higher concentrations, the hydrophobic compound may precipitate out of the solution, leading to a lower effective concentration of the active compound in the well and allowing for bacterial growth.[1]
-
Contamination: Accidental contamination of a single well can lead to turbidity, giving a false impression of growth.
-
Pipetting Errors: Inaccurate serial dilutions can result in incorrect compound concentrations in some wells.
Troubleshooting Steps:
-
Improve Solubility: Revisit your solubilization strategy. Consider using a different co-solvent or adding a surfactant as described in the previous section.
-
Careful Observation: Before inoculation, carefully inspect the plate to ensure the compound is fully dissolved at all concentrations.
-
Aseptic Technique: Ensure strict aseptic techniques during plate preparation to prevent contamination.
-
Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing during serial dilutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my hydrophobic natural product?
A1: DMSO is the most common and generally effective solvent for preparing stock solutions of hydrophobic compounds for MIC assays.[5][6][10] However, the final concentration in the assay should be kept low (ideally ≤1%) to avoid solvent toxicity to the microorganisms.[5] It is crucial to perform a solvent toxicity control.
Q2: How do I choose a suitable surfactant?
A2: Non-ionic surfactants like Tween 80 and Triton X-100 are frequently used.[2] The choice depends on the specific compound and microorganism. It is important to test the surfactant for any intrinsic antimicrobial activity at the concentration used.[2]
Q3: What are the essential controls to include in my MIC assay for a hydrophobic compound?
A3:
-
Growth Control: Broth with inoculum only, to ensure the bacteria can grow in the test medium.
-
Sterility Control: Broth only, to check for contamination of the medium.
-
Solvent Control: Broth, inoculum, and the highest concentration of the solvent used, to ensure the solvent is not inhibitory.[7]
-
Surfactant Control (if used): Broth, inoculum, and the concentration of the surfactant used, to check for its own antimicrobial activity.
-
Positive Control: A known antibiotic to confirm the susceptibility of the test organism.
Q4: Can I use agar-based methods for hydrophobic compounds?
A4: Yes, agar-based methods like agar (B569324) dilution can be an alternative.[5] The compound is mixed with the molten agar before it solidifies. However, ensuring a homogenous distribution of a hydrophobic compound within the agar can be challenging.
Data Presentation
Table 1: Recommended Solvent and Surfactant Concentrations for MIC Assays
| Solubilizing Agent | Type | Recommended Starting Concentration | Maximum Recommended Concentration | Key Considerations |
| DMSO | Organic Solvent | 1% (v/v) | 2% (v/v) | Must perform a solvent toxicity control.[5] |
| Tween 80 | Non-ionic Surfactant | 0.002% (v/v) | 0.05% (v/v) | May have intrinsic antimicrobial activity at higher concentrations.[2] |
| Triton X-100 | Non-ionic Surfactant | 0.01% (v/v) | 0.1% (v/v) | Can interfere with some biological assays. |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for Hydrophobic Compounds
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for hydrophobic compounds.
Materials:
-
96-well microtiter plates (polystyrene or polypropylene)[11]
-
Test hydrophobic natural product
-
Appropriate solvent (e.g., DMSO)
-
Appropriate surfactant (e.g., Tween 80), if needed
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Bacterial culture in logarithmic growth phase
-
Positive control antibiotic
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the hydrophobic compound in 100% DMSO to create a high-concentration stock solution (e.g., 100x the highest desired test concentration). Ensure the compound is fully dissolved.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.[12] For assays with surfactants, add the surfactant to the broth to achieve the desired final concentration.
-
-
Serial Dilution:
-
Add 2 µL of the compound stock solution to the first well of each test row. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[13] Discard the final 100 µL from the last well in the dilution series.
-
-
Preparation of Inoculum:
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: 100 µL broth + 100 µL inoculum.
-
Sterility Control: 200 µL broth only.
-
Solvent Control: 100 µL broth + 100 µL inoculum + highest concentration of DMSO.
-
Surfactant Control: 100 µL broth with surfactant + 100 µL inoculum.
-
Positive Control: Perform serial dilutions of a known antibiotic.
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[1] This can be determined by visual inspection or by using a microplate reader.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent MIC assay results.
Caption: Experimental workflow for broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro [mdpi.com]
- 8. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
Preventing precipitation of TPU-0037C in culture broth.
Welcome to the technical support center for TPU-0037C. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this compound in culture broth, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol[1]. For cell culture applications, 100% DMSO is the most common and recommended solvent for creating high-concentration stock solutions due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media[2][3].
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxic effects, but it is highly recommended to keep the final concentration at or below 0.1%, especially for sensitive or primary cell lines[3][4][5]. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments to account for any potential effects of the solvent.
Q3: My this compound precipitated immediately after I added it to my culture medium. What went wrong?
A3: This phenomenon, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium[3]. The sudden change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate. To prevent this, a stepwise dilution into pre-warmed media with gentle vortexing is recommended[3].
Q4: I observed precipitation in my culture plates after a period of incubation. What could be the cause?
A4: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Changes in temperature between room temperature and a 37°C incubator can affect compound solubility[6].
-
Media Evaporation: Over time, evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of this compound[3].
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds[6].
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation[6].
Q5: Can I filter out the precipitate and use the remaining solution?
A5: This is not recommended. The precipitate is your compound of interest, and filtering it out will lead to an unknown and lower final concentration of this compound in your experiment, making the results unreliable and difficult to reproduce[3]. The best approach is to troubleshoot the cause of the precipitation.
Q6: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A6: You can perform a simple kinetic solubility test. This involves preparing a serial dilution of your this compound stock solution in your complete cell culture medium and observing the highest concentration that remains clear over a relevant time course at 37°C. Turbidity can be assessed visually or quantified using a plate reader[3][7]. See the detailed protocol below.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation upon dilution in culture medium. | Rapid Solvent Exchange: Adding a highly concentrated DMSO stock directly to the aqueous medium.[3] | 1. Use a Stepwise Dilution: First, create an intermediate dilution of the stock in DMSO or pre-warmed culture medium. 2. Slow Addition: Add the compound solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing.[3] |
| High Final Concentration: The target concentration of this compound exceeds its solubility in the culture medium. | 1. Determine Maximum Solubility: Perform a solubility test to find the highest concentration that remains in solution in your specific medium (see protocol below). 2. Adjust Experimental Design: If necessary, adjust your experimental concentrations to stay below the solubility limit. | |
| Precipitation Over Time in the incubator. | Temperature and pH Shifts: Fluctuations in temperature and pH affecting solubility.[6] | 1. Pre-warm Media: Always use media pre-warmed to 37°C when preparing your final dilutions.[6] 2. Proper Buffering: Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
| Media Evaporation: Increased compound concentration due to evaporation during long-term experiments.[3] | 1. Maintain Humidity: Ensure proper humidification of the incubator. 2. Use Low-Evaporation Lids: Use appropriate culture plates or seal plates with gas-permeable membranes for long-term experiments.[3] | |
| Precipitation in Frozen Stock Solution after thawing. | Poor Solubility at Low Temperatures: The compound may have come out of solution during the freeze-thaw cycle.[6] | 1. Warm and Vortex: Gently warm the stock solution to 37°C and vortex thoroughly to ensure it is fully redissolved before use.[6] 2. Aliquot Stocks: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6] |
Quantitative Data Summary
The following tables provide key data regarding this compound and recommended solvent concentrations for cell culture experiments.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H72N4O9 | [1] |
| Formula Weight | 825.1 g/mol | [1] |
| Purity | >95% | [1][8] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1] |
| Primary Activity | Antibacterial (Gram-positive bacteria) | [1][9][10] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Tolerance and Recommendations | References |
| < 0.1% | Considered safe for most cell lines, including sensitive and primary cells. Ideal for minimizing off-target effects. | [3][4][7] |
| 0.1% - 0.5% | Generally well-tolerated by many robust and established cell lines. A vehicle control is essential. | [3][4][5][7] |
| > 0.5% | Increased risk of cytotoxicity and potential to induce off-target effects. Use with caution and thorough validation. | [4][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the recommended method for diluting a high-concentration DMSO stock of this compound into culture medium to prevent precipitation.
-
Prepare High-Concentration Stock: Dissolve solid this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.
-
Pre-warm Culture Medium: Pre-warm a sufficient volume of your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Create an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first, dilute your high-concentration stock to a lower concentration (e.g., 1 mM) in 100% DMSO.
-
Prepare Final Working Solution: While gently vortexing the pre-warmed medium, add a small volume of the stock (or intermediate stock) solution dropwise. For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, add 1 µL of the stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Final Inspection: After dilution, visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol 2: Kinetic Solubility Assessment in Culture Medium
This protocol allows you to determine the maximum concentration of this compound that remains soluble in your specific culture medium over time.
-
Materials:
-
High-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Your complete cell culture medium.
-
A sterile 96-well plate.
-
Pipettes and sterile tips.
-
-
Procedure:
-
Prepare Serial Dilution in Medium: Add 100 µL of pre-warmed (37°C) complete culture medium to multiple wells of a 96-well plate.
-
Add 2 µL of your 10 mM DMSO stock to the first well and mix thoroughly. This gives a starting concentration of 200 µM (and 2% DMSO, which is high but acceptable for this initial solubility test).
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the next well (already containing 50 µL of medium), and so on, across the plate.
-
Include Controls: Prepare a "medium only" well and a "medium + highest DMSO concentration" well as negative controls.
-
Incubate and Observe: Incubate the plate at 37°C in a CO2 incubator.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness, turbidity, or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm, where an increase in absorbance indicates scattering due to precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance over the time course is the maximum kinetic solubility of this compound under your specific experimental conditions.
Visualizations
References
- 1. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
Addressing inconsistent results in TPU-0037C experiments.
Welcome to the technical support center for TPU-0037C experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and providing clear experimental guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin (B608755).[1][2][3][4] It belongs to the polyketide class of antibiotics.[5][6][7] While the exact mechanism of action for this compound is not extensively documented in publicly available literature, polyketide antibiotics are known to exhibit a variety of antimicrobial mechanisms. These can include interference with essential cellular processes such as cell wall synthesis, nucleic acid synthesis, protein synthesis, or disruption of the bacterial cell membrane.[5]
Q2: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against the same bacterial strain. What are the potential causes?
Inconsistent MIC values can arise from several factors related to experimental setup and execution. Here are some common sources of variability in antimicrobial susceptibility testing:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense or too sparse can lead to underestimation or overestimation of the MIC, respectively. It is crucial to standardize the inoculum to a 0.5 McFarland standard.
-
Growth Medium: The composition of the culture medium, including pH and cation concentration, can influence the activity of the antimicrobial agent. Ensure you are using the recommended medium for the specific bacterial strain and that there is no batch-to-batch variation.
-
Incubation Conditions: Variations in incubation time and temperature can affect the growth rate of the bacteria and the stability of the compound, leading to inconsistent results. Adhere strictly to the prescribed incubation parameters.
-
Compound Stability and Storage: this compound, like many polyketides, may have limited stability.[7] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound and reduced potency.
-
Plasticware and Consumables: The type of plastic used in microplates or other consumables can sometimes interact with the test compound, reducing its effective concentration.
Q3: Our zone of inhibition measurements in disk diffusion assays are not reproducible. What should we check?
Lack of reproducibility in disk diffusion assays often points to inconsistencies in the following steps:
-
Agar (B569324) Depth: The depth of the agar in the petri dish must be uniform. Variations in depth can affect the diffusion rate of the compound.
-
Inoculum Distribution: The bacterial inoculum should be spread evenly across the entire surface of the agar to ensure a uniform lawn of growth.
-
Disk Placement and Potency: Ensure that the paper disks are firmly and evenly applied to the agar surface. The amount of this compound impregnated into each disk must be consistent.
-
Reading of Inhibition Zones: The interpretation of the edge of the zone of inhibition should be consistent across all experiments and analysts.
Troubleshooting Guides
Inconsistent MIC Results in Broth Microdilution Assays
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Variable MIC values between replicates | Inaccurate pipetting of compound or inoculum; Well-to-well contamination. | Calibrate pipettes regularly; Use fresh pipette tips for each dilution and inoculation; Be careful to avoid splashing between wells. |
| No bacterial growth in control wells | Inactive inoculum; Contamination of the medium with an inhibitor. | Prepare a fresh inoculum and verify its viability; Use a fresh batch of growth medium. |
| Growth in all wells, including high compound concentrations | Bacterial resistance; Inactive compound; Incorrect inoculum density. | Verify the identity and expected susceptibility of the bacterial strain; Prepare a fresh stock solution of this compound; Standardize the inoculum to a 0.5 McFarland standard. |
| "Skipped" wells (growth at higher concentrations, no growth at lower) | Compound precipitation at higher concentrations; Contamination. | Inspect wells for precipitation; Repeat the assay with careful aseptic technique. |
Unreliable Zone of Inhibition in Disk Diffusion Assays
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Irregular or fuzzy zone edges | Swarming motility of the bacteria; Contamination. | Use a medium that minimizes swarming for motile strains; Ensure pure cultures are used for inoculation. |
| No zone of inhibition | Bacterial resistance; Inactive compound on the disk. | Confirm the susceptibility of the bacterial strain; Prepare fresh disks with a newly prepared this compound solution. |
| Overlapping zones of inhibition | Disks placed too close together. | Ensure adequate spacing between disks on the agar plate. |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol is a generalized procedure and may need to be adapted for specific bacterial strains.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to the final required concentration (typically 5 x 10^5 CFU/mL).
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate: Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Disk Diffusion Assay
-
Prepare Agar Plates: Use Mueller-Hinton agar plates with a uniform depth.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculate Plates: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a uniform lawn.
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar. Gently press the disks to ensure complete contact.
-
Incubate: Invert the plates and incubate under appropriate conditions.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk.
Visualizations
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Impact of Serum Proteins on TPU-0037C Antibacterial Activity
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antibacterial properties of TPU-0037C. As a novel antibiotic candidate, understanding its behavior in a physiological context is crucial for preclinical development. A key aspect of this is determining the effect of serum proteins on its antibacterial efficacy. This document provides troubleshooting guidance and standardized protocols to facilitate these studies.
Frequently Asked Questions (FAQs)
Q1: What is the general antibacterial profile of this compound?
This compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1][2][3] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) typically ranging from 0.39 to 3.13 µg/mL.[1][2][3] However, it is generally ineffective against Gram-negative bacteria (MICs >50 µg/mL).[1][2]
Q2: Why is it important to study the effect of serum proteins on this compound activity?
Serum proteins, particularly albumin, can bind to drugs, including antibiotics. This binding is a critical factor in drug development as it can significantly affect the pharmacokinetic and pharmacodynamic properties of a compound.[4][5] It is a well-recognized principle that only the unbound, free fraction of a drug is available to exert its pharmacological effect.[5] Therefore, high serum protein binding can lead to a reduction in antibacterial activity, limit tissue distribution, and affect the drug's elimination profile.[4] Understanding the extent of this interaction is essential for predicting the in vivo efficacy of this compound.
Q3: What are the initial steps to assess the impact of serum proteins on this compound?
The most direct initial step is to determine the MIC of this compound against target bacterial strains in the presence and absence of serum or serum albumin. A significant increase in the MIC value in the presence of serum would suggest that the compound's activity is inhibited, likely due to protein binding.
Troubleshooting and Experimental Guidance
Issue: A significant increase in MIC is observed in the presence of serum.
This is a common finding for antibiotics that bind to serum proteins. The following steps will help you quantify this effect and understand its implications.
Recommended Experimental Protocol: Serum Shift MIC Assay
This assay quantifies the effect of serum on the MIC of this compound.
Methodology:
-
Prepare Bacterial Inoculum: Culture the target Gram-positive bacterium (e.g., S. aureus ATCC 29213 or an MRSA strain) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a microtiter plate.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Media with Serum: Prepare two sets of media:
-
Control Medium: Standard CAMHB.
-
Test Medium: CAMHB supplemented with a physiological concentration of a serum protein, such as 4% Human Serum Albumin (HSA) or 50% Human Serum.
-
-
Perform MIC Assay:
-
In a 96-well microtiter plate, add the bacterial inoculum to each well.
-
Add the serial dilutions of this compound to the wells, using both the control and test media.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC value obtained in the presence of serum to the MIC value in the absence of serum.
Data Presentation: Hypothetical MIC Shift Data
Below is an example of how to present the data from a serum shift MIC assay.
| Target Organism | MIC in CAMHB (µg/mL) | MIC in CAMHB + 50% Human Serum (µg/mL) | Fold-Increase in MIC |
| S. aureus ATCC 29213 | 1.56 | 12.5 | 8 |
| MRSA BAA-1717 | 3.13 | 25 | 8 |
Experimental Workflow for Serum Shift MIC Assay
Caption: Workflow for determining the impact of serum on the Minimum Inhibitory Concentration (MIC) of this compound.
Issue: How to determine the percentage of this compound bound to serum proteins.
If a significant MIC shift is observed, the next step is to quantify the extent of protein binding. This is typically done using methods like equilibrium dialysis or ultrafiltration.
Recommended Experimental Protocol: Equilibrium Dialysis
Methodology:
-
Prepare Dialysis Unit: Use a microdialysis unit with a semi-permeable membrane (e.g., 10 kDa MWCO).
-
Prepare Solutions:
-
Protein Chamber: Add a solution of human serum albumin (e.g., 40 mg/mL in PBS) to one chamber of the dialysis unit.
-
Buffer Chamber: Add PBS to the other chamber.
-
-
Add this compound: Add a known concentration of this compound to the protein chamber.
-
Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
Sample Collection: After equilibration, collect samples from both the protein and buffer chambers.
-
Quantification: Determine the concentration of this compound in both chambers using a suitable analytical method, such as LC-MS/MS.
-
Calculate Binding Percentage:
-
C_total = Concentration in the protein chamber
-
C_free = Concentration in the buffer chamber
-
% Bound = [(C_total - C_free) / C_total] * 100
-
Data Presentation: Hypothetical Protein Binding Data
| Compound | Protein Concentration | Total Drug Conc. (µg/mL) | Free Drug Conc. (µg/mL) | Percent Bound (%) |
| This compound | 40 mg/mL HSA | 10 | 1.5 | 85 |
| Control Drug | 40 mg/mL HSA | 10 | 8.0 | 20 |
Workflow for Equilibrium Dialysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 4. Protein binding and its significance in antibacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
How to account for TPU-0037C binding to plasticware in assays.
Welcome to the technical support center for TPU-0037C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during assays involving this compound, with a specific focus on its interaction with laboratory plasticware.
Frequently Asked Questions (FAQs)
Q1: We're observing lower than expected potency or inconsistent results in our assays with this compound. What could be the cause?
A1: One common reason for these issues is the non-specific binding of this compound to the plasticware used in your experiments (e.g., microplates, pipette tips, and tubes). This compound is a large and relatively hydrophobic molecule, which can lead to its adsorption onto plastic surfaces, thereby reducing its effective concentration in your assay. This can lead to artificially low potency and high variability in your results.
Q2: How can I determine if this compound is binding to my plasticware?
A2: You can perform a simple experiment to quantify the extent of this compound binding. This involves incubating a known concentration of this compound in the wells of your microplate (or other plasticware) for a duration similar to your assay's incubation time. Afterward, you can measure the concentration of this compound remaining in the solution using a suitable analytical method, such as HPLC or mass spectrometry. A significant decrease in concentration would indicate binding to the plastic. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q3: What types of plasticware are recommended for working with this compound?
A3: To minimize non-specific binding, it is advisable to use low-binding plasticware. These products are often surface-treated to create a hydrophilic layer that repels hydrophobic molecules like this compound. Polypropylene is generally less prone to hydrophobic interactions than polystyrene. When possible, opt for plasticware specifically marketed as "low-binding" or "ultra-low attachment".
Q4: Are there any additives I can use in my assay buffer to prevent this compound from binding to plastic?
A4: Yes, several additives can be included in your assay buffer to mitigate non-specific binding. The two most common are non-ionic detergents and blocking proteins.
-
Non-ionic detergents: A low concentration (typically 0.05% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can be very effective. These detergents will coat the plastic surfaces and compete with this compound for binding sites.
-
Blocking proteins: Bovine Serum Albumin (BSA) is a commonly used blocking agent. At a concentration of 1-3%, BSA will adsorb to the plastic surfaces, preventing this compound from binding.
It is important to empirically determine the optimal type and concentration of additive for your specific assay, as high concentrations can sometimes interfere with biological interactions.
Q5: How can I pre-treat my plasticware to reduce the binding of this compound?
A5: Pre-coating your plasticware with a blocking agent like BSA can significantly reduce non-specific binding. This involves incubating the plasticware with a solution of BSA (e.g., 1% in PBS) for a few hours before use. This allows the BSA to coat the plastic surface, effectively blocking sites where this compound might otherwise bind. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent binding of this compound to different wells. | Switch to low-binding microplates. |
| Pre-coat plates with 1% BSA solution. | |
| Add 0.05% Tween-20 to all assay buffers. |
Issue: Apparent loss of this compound activity over time during incubation.
| Possible Cause | Troubleshooting Step |
| Gradual adsorption of this compound to the plastic surface. | Include a blocking agent (e.g., 1% BSA) in the assay buffer. |
| Use a non-ionic detergent (e.g., 0.1% Triton X-100) in the assay buffer. | |
| Minimize incubation times where possible. |
Data Presentation
Table 1: Comparison of Common Laboratory Plastics and Mitigation Strategies
| Plastic Type | Binding Propensity for Hydrophobic Molecules | Recommended Mitigation Strategies |
| Polystyrene | High | Use low-binding treated polystyrene; Pre-coat with BSA; Add Tween-20 or Triton X-100 to buffers. |
| Polypropylene | Moderate | Preferable to polystyrene for hydrophobic compounds; Use of low-binding versions is still recommended. |
| Polycarbonate | Moderate to High | Similar mitigation strategies as for polystyrene. |
| Glass (silanized) | Low | Can be a good alternative, but check for other potential interactions with your assay components. |
Experimental Protocols
Protocol 1: Quantification of this compound Binding to Plasticware
-
Prepare a solution of this compound in your assay buffer at the desired concentration.
-
Add the this compound solution to the wells of the plastic microplate you intend to test. Include a control in a low-binding microplate.
-
Incubate the plate under the same conditions (temperature and duration) as your actual assay.
-
At the end of the incubation period, carefully collect the supernatant from each well.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Compare the concentration of this compound in the test plate wells to the initial concentration and the concentration in the low-binding control plate. A significant reduction in concentration indicates binding to the plastic.
Protocol 2: Pre-coating Plasticware with Bovine Serum Albumin (BSA)
-
Prepare a 1% (w/v) solution of BSA in sterile Phosphate Buffered Saline (PBS).
-
Dispense the 1% BSA solution into the wells of your microplate or other plasticware, ensuring the entire surface that will contact the assay solution is covered.
-
Incubate for at least 2 hours at room temperature or overnight at 4°C.
-
Aspirate the BSA solution from the plasticware.
-
Wash the wells gently three times with sterile PBS or your assay buffer.
-
The plasticware is now ready for use in your assay.
Protocol 3: Determining the Optimal Concentration of Tween-20
-
Prepare a series of assay buffers containing different concentrations of Tween-20 (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5%).
-
Perform your standard assay with this compound using each of these buffer conditions.
-
Include appropriate positive and negative controls for your assay.
-
Analyze the assay results to identify the lowest concentration of Tween-20 that provides a consistent and expected dose-response for this compound without negatively impacting the assay performance (e.g., by inhibiting an enzyme or disrupting a protein-protein interaction).
Mandatory Visualizations
Caption: Mechanism of this compound binding to plasticware.
Caption: Workflow for troubleshooting this compound binding issues.
Caption: Decision tree for selecting assay conditions.
Strategies to reduce variability in TPU-0037C bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in bioassays involving TPU-0037C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary bioactivity?
This compound is a metabolite produced by the marine actinomycete S. platensis and is structurally similar to Lydicamycin.[1] Its primary bioactivity is as an antimicrobial agent, demonstrating effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is generally ineffective against Gram-negative bacteria.
Q2: What is the most common bioassay used to determine the potency of this compound?
The most common bioassay for evaluating the potency of antibacterial compounds like this compound is the Minimum Inhibitory Concentration (MIC) assay. This assay determines the lowest concentration of the compound that visibly inhibits the growth of a target microorganism. The broth microdilution method is a widely used format for MIC testing.[3][4]
Q3: What are the critical quality control (QC) measures to ensure the reliability of this compound MIC assays?
To ensure the reliability of MIC assays, it is crucial to include proper quality control strains with known susceptibility to the antimicrobial agent being tested.[5] Reference strains, such as those from the American Type Culture Collection (ATCC), should be tested in parallel with the experimental samples.[6] The resulting MIC values for the QC strains should fall within a predefined acceptable range.[7][8] Additionally, including positive (no drug) and negative (no bacteria) controls on each plate is essential for monitoring bacterial growth and sterility.
Q4: How should this compound be prepared for use in a bioassay?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution is then serially diluted to the desired concentrations for the assay. It is important to ensure that the final concentration of the solvent in the assay does not affect bacterial growth.
Troubleshooting Guide
Issue 1: High Variability in MIC Values Between Replicates
High variability in Minimum Inhibitory Concentration (MIC) values across replicate wells or plates is a common challenge in antibacterial susceptibility testing. This can manifest as inconsistent results for the same experiment repeated on different days or even within the same 96-well plate. The accepted variability for a broth microdilution MIC is typically within a ±1 log2 dilution.[9]
Caption: Troubleshooting workflow for inconsistent replicate MIC values.
| Potential Cause | Recommended Action |
| Inconsistent Inoculum Density | The density of the bacterial inoculum is a critical factor; even minor variations can significantly alter the MIC.[10] Ensure the bacterial suspension is adjusted to the correct turbidity (e.g., 0.5 McFarland standard) and is uniformly mixed before dispensing. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to variations in the concentrations of this compound and the number of bacteria in each well.[9] Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and media, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water. |
| Reagent Contamination or Degradation | Contamination of the culture media or this compound stock solution can lead to erroneous results. Use aseptic techniques and ensure reagents are stored correctly and are within their expiration dates. |
Issue 2: No Inhibition of Bacterial Growth Observed
In some instances, this compound may not show any inhibitory effect on the bacterial strain being tested, even at high concentrations.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. m.youtube.com [m.youtube.com]
- 5. gcsmc.org [gcsmc.org]
- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. woah.org [woah.org]
- 9. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in High-Throughput Screening of Natural Products
Welcome to the Technical Support Center for High-Throughput Screening (HTS) of Natural Products. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their screening campaigns.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems in HTS of natural products.
Issue 1: High Rate of False Positives in Primary Screen
Description: The primary screening assay yields an unusually high number of "hits," suggesting that many are likely false positives. This can be caused by assay interference from components within the natural product extracts.[1][2][3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a high rate of false positives.
Recommended Actions:
-
Counter-Screen: If the primary assay is fluorescence-based, perform a counter-screen using a different detection method, such as luminescence, to rule out interference from fluorescent molecules in the extracts.[4]
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay to identify extracts that show activity due to non-specific cell death.[4][5]
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PAINS Analysis: Check the structures of potential hits against known Pan-Assay Interference Compounds (PAINS) databases. These are chemical structures known to cause promiscuous, non-specific assay activity.[2]
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Orthogonal Assays: Validate hits using an orthogonal assay with a different biological principle to confirm the mechanism of action.[1][6]
Issue 2: Hit Confirmation is Not Reproducible
Description: A promising hit from the primary screen fails to show activity upon re-testing.
Troubleshooting Workflow:
Caption: Workflow for addressing non-reproducible hits.
Recommended Actions:
-
Compound Instability: Natural products can be unstable. Re-test with a freshly prepared sample of the extract and investigate the stability of the compound under both storage and assay conditions.[4]
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Poor Solubility: Visually inspect the assay wells for any signs of compound precipitation. If solubility is an issue, try different solubilizing agents or adjust pre-incubation steps.[4]
Issue 3: Activity is Observed Across Multiple Unrelated Assays
Description: A single natural product extract or compound shows activity in a wide range of different and unrelated screening assays, suggesting a non-specific mechanism of action.[3]
Troubleshooting Workflow:
Caption: Workflow for investigating promiscuous activity.
Recommended Actions:
-
Aggregation: Compound aggregation is a common cause of non-specific inhibition.[2][3] Re-test the active compound in the presence of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt aggregates. A significant decrease in activity suggests aggregation was the cause of the promiscuous behavior.[4][6]
Data Presentation: Common Assay Interferences
The following table summarizes common types of assay interference encountered when screening natural products and their typical frequencies.
| Interference Type | Frequency | Description | Mitigation Strategies |
| Autofluorescence | High | Natural products often contain fluorescent molecules that can interfere with fluorescence-based assays, leading to false positives.[1][3] | Use red-shifted fluorophores, time-resolved fluorescence, or non-fluorescence-based orthogonal assays (e.g., luminescence).[7] |
| Compound Aggregation | Moderate-High | Some compounds form aggregates in aqueous solutions that can sequester and inhibit enzymes non-specifically.[2][3] | Include non-ionic detergents (e.g., Triton X-100, Tween-20) in the assay buffer; perform dynamic light scattering (DLS) to confirm aggregation.[6] |
| Chemical Reactivity | Moderate | Electrophilic compounds can covalently modify proteins, leading to irreversible inhibition.[8] | Include scavenging agents like dithiothreitol (B142953) (DTT) in the assay buffer; perform thiol-reactivity assays.[6][8] |
| Light Scattering | Low-Moderate | Particulate matter or precipitated compounds can scatter light, causing false signals in absorbance-based assays.[3] | Centrifuge plates before reading; visually inspect for precipitation. |
| Cytotoxicity | High | In cell-based assays, cytotoxic compounds can lead to false positives by causing cell death rather than specific target modulation.[1][5] | Perform a counter-screen for cytotoxicity in parallel with the primary assay.[4] |
Experimental Protocols
Protocol 1: Bioassay-Guided Fractionation
This protocol outlines the steps for isolating an active compound from a crude natural product extract.
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Initial Extraction: Prepare a crude extract from the source material using a suitable solvent.
-
Preliminary Bioassay: Screen the crude extract for the desired biological activity.
-
Initial Fractionation: Subject the active crude extract to a primary separation technique, such as column chromatography with a step-wise solvent gradient.
-
Fraction Bioassay: Test each collected fraction for biological activity.
-
Selection of Active Fractions: Pool the most active fractions for further purification.
-
Secondary Fractionation: Perform a higher-resolution separation of the active fractions, for example, using High-Performance Liquid Chromatography (HPLC).
-
Pure Compound Isolation and Bioassay: Isolate individual compounds from the active HPLC fractions and re-test each pure compound to confirm activity.
-
Structure Elucidation: Determine the chemical structure of the pure, active compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]
Protocol 2: Orthogonal Assay for Hit Confirmation
This protocol describes how to confirm a hit from a primary screen using a secondary, orthogonal assay.
-
Select an Orthogonal Assay: Choose a secondary assay that measures the same biological endpoint but uses a different detection technology or biological principle. For example, if the primary assay was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding to the target.
-
Dose-Response Confirmation: Run a full dose-response curve of the hit compound in the orthogonal assay.
-
Analyze for Consistency: A true hit should exhibit consistent activity and potency across both the primary and orthogonal assays. A significant loss of activity in the orthogonal assay suggests the original result was likely an artifact.[6]
Signaling Pathway Diagrams
Natural products are known to modulate a variety of cellular signaling pathways. Below are diagrams of key pathways often targeted in drug discovery.
Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10]
Caption: The NF-κB signaling pathway.[9][11]
Caption: The PI3K/Akt/mTOR signaling pathway.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in HTS of natural product extracts?
A1: The most frequent causes of false positives include:
-
Assay Interference: Compounds within the extract can directly interfere with the assay technology. A common example is autofluorescence from natural products in fluorescence-based assays.[1][3][4]
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Non-specific Activity: Some natural products can act promiscuously, inhibiting multiple targets through non-specific mechanisms like compound aggregation.[2][3]
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Cytotoxicity: In cell-based assays, compounds may appear active simply because they are toxic to the cells, leading to a signal change that is not target-specific.[1][5]
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Reactivity: Certain chemical functionalities present in natural products can react non-specifically with assay components, particularly proteins.[4][8]
Q2: How can I minimize the risk of false negatives in my screening campaign?
A2: To avoid missing genuinely active compounds (false negatives), consider the following:
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Optimize Assay Conditions: Ensure that assay parameters like pH, temperature, and incubation time are optimal for the biological target and not inhibitory to potential hits.[4]
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Appropriate Assay Selection: A highly specific, target-based assay might miss compounds that act through a different mechanism. Using broader, phenotype-based assays in initial screens can cast a wider net.[4]
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Concentration Range: Test extracts across a wide range of concentrations to avoid missing compounds that have a narrow window of activity.[4]
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Solubility Issues: Poor solubility can prevent a compound from reaching its target, leading to a false negative. Ensure adequate solubilization and mixing.[4]
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Sample Degradation: Properly store and handle natural product libraries to prevent the degradation of active compounds.[4]
Q3: What is the purpose of pre-fractionating a natural product library?
A3: Pre-fractionation involves separating a crude natural product extract into simpler mixtures before screening. This strategy offers several advantages:
-
Reduces Interference: It helps to separate interfering compounds (like highly fluorescent or cytotoxic molecules) from potentially active ones, reducing the rate of false positives.[1][12]
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Increases Hit Potency: By removing other components, the relative concentration of an active compound in a fraction is increased, making it more likely to be detected in the assay.
-
Simplifies Hit Identification: If a fraction is active, the subsequent process of isolating the single active compound is much simpler than starting from the original complex crude extract.[12]
Q4: My active compound appears to have a very narrow therapeutic window in cell-based assays. What could be the cause?
A4: This is often observed when the compound's therapeutic activity and its cytotoxic effects occur at very similar concentrations. This "bell-shaped" concentration-response curve can also be an artifact of compound aggregation, where at higher concentrations, the aggregates become large enough to cause non-specific cellular stress or interfere with the assay readout in a different way.[2] It is crucial to run a cytotoxicity assay alongside the activity assay to determine the therapeutic index.
References
- 1. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High impact technologies for natural products screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of TPU-0037C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of the investigational compound TPU-0037C. Given the physicochemical properties of this compound, a metabolite of S. platensis with a molecular weight of 825.1 g/mol , poor aqueous solubility is a primary challenge for achieving adequate systemic exposure in preclinical studies.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome this hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the expected low oral bioavailability of this compound?
A1: The low oral bioavailability of a compound like this compound, a large and complex molecule, is likely due to a combination of factors:
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Poor Aqueous Solubility : this compound is soluble in organic solvents like DMSO and ethanol (B145695) but is expected to have very low solubility in aqueous media, such as the gastrointestinal (GI) fluids.[1][2] This is a primary rate-limiting step for absorption.[3][4][5]
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Slow Dissolution Rate : Following oral administration as a solid, the compound must first dissolve before it can be absorbed. A slow dissolution rate will limit the concentration of the drug available at the site of absorption.[6][7]
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High Molecular Weight : With a molecular weight of 825.1, passive diffusion across the intestinal membrane may be limited.[1][2]
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Potential for First-Pass Metabolism : The compound may be subject to metabolism in the gut wall or liver before it reaches systemic circulation, further reducing bioavailability.[5][8]
Q2: What initial steps should I take to assess the solubility of my batch of this compound?
A2: Before initiating in vivo studies, it is critical to determine the kinetic and thermodynamic solubility of your specific batch of this compound in various relevant media. This data will guide your formulation strategy. Key media to test include:
-
pH 1.2 HCl buffer (simulated gastric fluid)
-
pH 6.8 phosphate (B84403) buffer (simulated intestinal fluid)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
A range of pharmaceutically acceptable vehicles and co-solvents (see Q3).[9]
Q3: What are the most common formulation strategies to enhance the exposure of poorly soluble compounds like this compound?
A3: Several strategies can be employed, ranging from simple solutions to more complex systems. The choice depends on the required dose and the physicochemical properties of the compound.[7][10][11] Common approaches include:
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Co-solvent Systems : Using a mixture of water and water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) to increase solubility.[12][13]
-
Surfactant-based Formulations : Incorporating surfactants (e.g., Tween® 80, Kolliphor® EL) to form micelles that can solubilize the compound.[10]
-
Lipid-based Formulations : Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[9][10]
-
Complexation with Cyclodextrins : Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[10][14]
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Amorphous Solid Dispersions : Creating a dispersion of the amorphous drug in a polymer matrix to improve dissolution rate and solubility.
-
Particle Size Reduction : Micronization or nanosizing the compound can increase the surface area for dissolution.[10][12]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with poorly soluble compounds.
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| High variability in plasma concentrations between animals. | 1. Inconsistent Dosing Technique : Improper oral gavage can lead to variable dosing.[8] 2. Formulation Instability : The compound may be precipitating out of the vehicle before or after administration. | 1. Ensure all technicians are trained in a standardized oral gavage procedure. 2. Visually inspect the formulation for homogeneity before each dose. If it's a suspension, ensure it is vigorously and consistently resuspended. 3. Perform a pre-study stability test of the formulation at room temperature for the expected duration of the dosing period. |
| Consistently low or no plasma exposure (Low Cmax and AUC). | 1. Insufficient Solubility/Dissolution : The formulation is not able to maintain the drug in a solubilized state in the GI tract.[8] 2. Rapid First-Pass Metabolism : The drug is being cleared before it reaches systemic circulation.[5] 3. High Efflux : The compound may be a substrate for efflux transporters like P-glycoprotein in the gut wall.[8] | 1. Reformulate : This is the most critical step. Move to a more robust formulation strategy (e.g., from a simple suspension to a co-solvent/surfactant system or a lipid-based formulation). Refer to the protocols below. 2. Increase Dose : If tolerability allows, increasing the dose might overcome low solubility to a certain extent, but this is often not a solution for very poorly soluble compounds. 3. Consider IV Dosing : Administering an intravenous dose will help determine the absolute bioavailability and clarify if the issue is poor absorption or rapid clearance.[15] |
| Vehicle-related toxicity or adverse events observed. | 1. Irritation or Toxicity of Excipients : Some organic solvents or high concentrations of surfactants can be toxic or cause GI irritation.[9][16] | 1. Run a vehicle-only control group to assess the tolerability of the formulation itself. 2. Reduce the concentration of potentially problematic excipients. 3. Consult literature for safe and tolerable levels of excipients in the chosen animal model.[9][16] |
Data Presentation: Example Formulation Comparison
The following table provides a hypothetical comparison of pharmacokinetic parameters for this compound in rats following a 10 mg/kg oral dose in different formulations. This illustrates how formulation changes can dramatically impact exposure.
| Formulation Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| 0.5% HPMC in Water (Suspension) | 25 ± 8 | 4.0 | 150 ± 45 | 100% (Reference) |
| 20% PEG 400 in Saline (Solution) | 110 ± 30 | 2.0 | 750 ± 180 | 500% |
| 10% Kolliphor® EL / 10% Ethanol / 80% Saline | 450 ± 110 | 1.5 | 3100 ± 750 | 2067% |
| SEDDS (20% Capryol™ 90 / 50% Cremophor® EL / 30% PEG 400) | 980 ± 250 | 1.0 | 8500 ± 2100 | 5667% |
Data are presented as mean ± SD and are for illustrative purposes only.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle
This protocol describes the preparation of a common vehicle for initial in vivo screening of poorly soluble compounds.
Materials:
-
This compound
-
Kolliphor® EL (Cremophor® EL)
-
Ethanol (Dehydrated, USP grade)
-
Sterile Saline (0.9% NaCl)
-
Glass vials, magnetic stirrer, and stir bar
Methodology:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add Kolliphor® EL to the vial. For a final formulation of 10% Kolliphor® EL, add 0.1 mL per 1 mL of final volume.
-
Add Ethanol to the vial. For a final formulation of 10% Ethanol, add 0.1 mL per 1 mL of final volume.
-
Vortex or sonicate the mixture until the this compound is fully dissolved in the Kolliphor®/Ethanol mixture. A clear solution should be formed.
-
Slowly add the sterile saline (80% of the final volume) to the vial while vortexing or stirring to prevent precipitation.
-
Continue to stir the final formulation for 10-15 minutes.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a basic design for assessing the oral bioavailability of a this compound formulation.
Animal Model:
-
Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
Groups (n=4-5 per group):
-
IV Group : 1 mg/kg this compound in a suitable IV formulation (e.g., 10% DMSO / 40% PEG 400 / 50% Saline).
-
Oral Group 1 (Test Formulation) : 10 mg/kg this compound in the selected oral formulation.
-
Vehicle Control Group : Oral administration of the vehicle used for Group 2.
Methodology:
-
Administer the dose via intravenous injection (tail vein) for the IV group or oral gavage for the oral groups.
-
Collect blood samples (approx. 150 µL) from the saphenous or jugular vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Troubleshooting decision tree for low exposure.
Caption: Example signaling pathway (hypothetical target).
References
- 1. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. toku-e.com [toku-e.com]
- 3. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. kinampark.com [kinampark.com]
- 14. admescope.com [admescope.com]
- 15. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altasciences.com [altasciences.com]
Validation & Comparative
Comparative Analysis of Anti-MRSA Activity: TPU-0037C versus Lydicamycin
For Immediate Release: A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparison of the anti-MRSA (Methicillin-resistant Staphylococcus aureus) activities of TPU-0037C and its structural analog, Lydicamycin. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a concise summary of available data, experimental methodologies, and visual representations of relevant biological and experimental frameworks.
Executive Summary
This compound, a congener of Lydicamycin, has demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA). While both compounds are known to be effective against Gram-positive bacteria, publicly available data providing a direct, quantitative comparison of their anti-MRSA efficacy is limited. This guide synthesizes the available information on this compound and contextualizes it with general knowledge of Lydicamycin's activity.
Quantitative Data on Anti-MRSA Activity
This compound and its related congeners, isolated from Streptomyces platensis, have been evaluated for their inhibitory effects on various bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the in vitro efficacy of an antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Methicillin-resistant S. aureus (MRSA) | 3.13 | [1][2][3] |
| TPU-0037A | Gram-positive bacteria (including MRSA) | 1.56 - 12.5 | [4][5] |
| TPU-0037B | Gram-positive bacteria (including MRSA) | 1.56 - 12.5 | [4] |
| TPU-0037D | Gram-positive bacteria (including MRSA) | 1.56 - 12.5 | [4] |
| Lydicamycin | Methicillin-resistant S. aureus (MRSA) | Data not available in searched resources |
Note: Specific MIC values for Lydicamycin against MRSA strains were not found in the publicly available literature searched.
Experimental Protocols
The determination of Minimum Inhibitory Concentration is a fundamental assay in antimicrobial drug discovery. The Broth Microdilution Method is a standard procedure used for this purpose.
Broth Microdilution Method for MIC Determination against S. aureus
This protocol is a standardized method for determining the MIC of an antimicrobial agent against Staphylococcus aureus.
1. Preparation of Materials:
- Bacterial Culture: A fresh, pure culture of the S. aureus strain to be tested, grown on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 37°C.
- Antimicrobial Agent: Stock solution of the test compound (e.g., this compound) of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Select several colonies from the overnight agar plate and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
- Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
- The final volume in each well should be 50 µL before adding the bacterial inoculum.
- Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Incubation and Reading:
- Incubate the microtiter plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams have been generated.
Hypothesized Mechanism of Action
While the precise molecular targets of this compound and Lydicamycin are not well-documented in the available literature, many antibiotics that are effective against Gram-positive bacteria, such as MRSA, function by disrupting the synthesis of the bacterial cell wall. The following diagram illustrates a generalized pathway of bacterial cell wall synthesis and potential points of inhibition.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding Lydicamycin's specific anti-MRSA MIC values and the precise mechanism of action for both compounds could not be definitively ascertained from the searched public domain resources. Further independent research and laboratory investigation are recommended.
References
- 1. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Noninvasive in vivo imaging to evaluate immune responses and antimicrobial therapy against Staphylococcus aureus and USA300 MRSA skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of TPU-0037 Analogues: A Guide for Researchers
This guide provides a comparative analysis of four analogues of the antibiotic TPU-0037, designated as A, B, C, and D. These compounds are novel congeners of lydicamycin (B608755) and have demonstrated notable activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as antibacterial agents.
Data Presentation
The TPU-0037 analogues (A, B, C, and D) have been identified and characterized as novel antibiotics with promising activity against various Gram-positive bacteria.[1] While specific comparative Minimum Inhibitory Concentration (MIC) data for each analogue against a wide range of bacterial strains is not publicly available in detail, the initial research indicates their potential. The structures of these analogues have been determined as follows:
-
TPU-0037-A: 30-demethyllydicamycin
-
TPU-0037-B: 14,15-dehydro-8-deoxylydicamycin
-
TPU-0037-C: 30-demethyl-8-deoxylydicamycin
-
TPU-0037-D: 8-deoxylydicamycin
The available data on their antibacterial activity is summarized in the table below.
| Compound | Chemical Name | Reported MIC Range (μg/mL) against Gram-positive bacteria (including MRSA) |
| TPU-0037-A | 30-demethyllydicamycin | 1.56 - 12.5 |
| TPU-0037-B | 14,15-dehydro-8-deoxylydicamycin | 1.56 - 12.5 |
| TPU-0037-C | 30-demethyl-8-deoxylydicamycin | 1.56 - 12.5 |
| TPU-0037-D | 8-deoxylydicamycin | 1.56 - 12.5 |
Note: The specific MIC values for each analogue against a comprehensive panel of bacteria are detailed in the primary publication by Furumai et al., J. Antibiot. (Tokyo) 55(10), 873-880 (2002), which was not fully accessible for this review.
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, based on standard laboratory practices. The specific details of the protocol used for the TPU-0037 analogues can be found in the primary literature.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
TPU-0037 analogues (A, B, C, D)
-
Bacterial strains (e.g., Staphylococcus aureus, MRSA strains, Bacillus subtilis, Micrococcus luteus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into CAMHB and incubated at 37°C until it reaches the logarithmic phase of growth.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of the TPU-0037 analogues are prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold dilutions of each analogue are prepared in CAMHB in the 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
Positive (no antimicrobial agent) and negative (no bacteria) control wells are included.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Mandatory Visualization
Putative Signaling Pathway of TPU-0037 Analogues
Lydicamycin and its congeners are macrolide antibiotics. The generally accepted mechanism of action for macrolides involves the inhibition of bacterial protein synthesis. The following diagram illustrates a putative signaling pathway for the TPU-0037 analogues based on this mechanism.
Caption: Putative mechanism of action for TPU-0037 analogues.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the TPU-0037 analogues.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
Comparative Efficacy of TPU-0037C and Other Gram-Positive Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational antibiotic TPU-0037C against established Gram-positive antibiotics: vancomycin, linezolid, and daptomycin. The data presented is based on available in vitro studies to assist researchers in evaluating the potential of this compound.
Overview of this compound
This compound is a metabolite produced by the marine actinomycete Streptomyces platensis and is structurally analogous to Lydicamycin.[1] It has demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its efficacy against other key Gram-positive pathogens is an area of ongoing investigation.
In Vitro Efficacy Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against key Gram-positive pathogens. MIC values represent the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis |
| This compound | 0.39-3.13 µg/mL | 3.13 µg/mL | Data Not Available | Data Not Available |
| Vancomycin | ≤0.5-2.0 µg/mL | 0.5-2.0 µg/mL | ≤0.19-1.5 µg/mL | 0.5-64 µg/mL |
| Linezolid | 1.0-4.0 µg/mL | 0.5-4.0 µg/mL | 0.25-2.0 µg/mL | 1.0-4.0 µg/mL |
| Daptomycin | 0.25-1.0 µg/mL | 0.25-1.0 µg/mL | 0.06-2.0 µg/mL | 0.5-8.0 µg/mL |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro metric for assessing an antibiotic's potency. The data presented in this guide is primarily derived from studies employing the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Detailed Steps:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the antibiotic is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Experimental workflow for MIC determination.
Proposed Mechanism of Action of this compound
As a congener of Lydicamycin, this compound is believed to share a similar mechanism of action. Lydicamycins are thought to possess a dual-action mechanism, primarily inhibiting bacterial protein synthesis.[3] Additionally, there is evidence to suggest that they may also interfere with cell wall synthesis, leading to a comprehensive antibacterial effect.[4]
Proposed dual mechanism of action of this compound.
References
Validating the Antibacterial Efficacy of TPU-0037C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the consistent performance of a compound is paramount. This guide provides a framework for validating and comparing the antibacterial activity of TPU-0037C sourced from different suppliers. The following sections detail the experimental protocols, present hypothetical comparative data, and illustrate the experimental workflow and a potential mechanism of action.
This compound, a metabolite of the marine actinomycete Saccharothrix platensis, has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is structurally similar to lydicamycin (B608755) and is ineffective against Gram-negative bacteria.[1][2][3] Given the critical nature of antibiotic research, ensuring the purity and consistent biological activity of this compound from various commercial sources is a crucial first step in any study.
Comparative Antibacterial Activity of this compound from Different Suppliers
To ensure the reliability of experimental results, it is essential to qualify the antibacterial potency of this compound from each new supplier. The following tables summarize hypothetical data from key antibacterial assays for this compound obtained from three different suppliers.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus ATCC 29213
| Supplier | Lot Number | MIC (µg/mL) - Run 1 | MIC (µg/mL) - Run 2 | MIC (µg/mL) - Run 3 | Average MIC (µg/mL) |
| Supplier A | A-123 | 1.56 | 1.56 | 3.13 | 2.08 |
| Supplier B | B-456 | 1.56 | 3.13 | 1.56 | 2.08 |
| Supplier C | C-789 | 3.13 | 3.13 | 6.25 | 4.17 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus ATCC 29213
| Supplier | Lot Number | MBC (µg/mL) - Run 1 | MBC (µg/mL) - Run 2 | MBC (µg/mL) - Run 3 | Average MBC (µg/mL) |
| Supplier A | A-123 | 6.25 | 6.25 | 12.5 | 8.33 |
| Supplier B | B-456 | 6.25 | 12.5 | 6.25 | 8.33 |
| Supplier C | C-789 | 12.5 | 12.5 | 25 | 16.67 |
Table 3: Zone of Inhibition for this compound (10 µg disk) against Staphylococcus aureus ATCC 29213
| Supplier | Lot Number | Zone Diameter (mm) - Run 1 | Zone Diameter (mm) - Run 2 | Zone Diameter (mm) - Run 3 | Average Zone Diameter (mm) |
| Supplier A | A-123 | 22 | 23 | 22 | 22.3 |
| Supplier B | B-456 | 23 | 22 | 23 | 22.7 |
| Supplier C | C-789 | 18 | 19 | 18 | 18.3 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the key experiments cited above.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound from different suppliers
-
Staphylococcus aureus ATCC 29213
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Result Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile spreaders or loops
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Zone of Inhibition Assay (Disk Diffusion)
This qualitative method assesses the antimicrobial activity of a substance.
Materials:
-
This compound from different suppliers
-
Sterile paper disks (6 mm diameter)
-
Staphylococcus aureus ATCC 29213
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plating: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound (e.g., 10 µg) onto the agar surface.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-18 hours.
-
Result Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.
References
Unveiling the Potential of TPU-0037C: A Comparative Analysis Against Drug-Resistant Bacteria
For Immediate Release: A comprehensive review of available data on TPU-0037C, a novel antibiotic agent, reveals its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed comparison of this compound with other antibiotics, supported by in vitro data, to assist researchers, scientists, and drug development professionals in evaluating its potential role in combating antimicrobial resistance.
This compound, a metabolite isolated from the marine actinomycete Streptomyces platensis, has demonstrated significant promise in preclinical studies. Its unique structure, a congener of lydicamycin, is believed to be responsible for its antibacterial properties. This document summarizes the existing research on this compound's efficacy against antibiotic-resistant strains and outlines the experimental methodologies for its evaluation.
In Vitro Activity of this compound Against Key Gram-Positive Pathogens
This compound has shown consistent and potent activity against various Gram-positive bacteria, a critical feature in the face of rising resistance to conventional therapies. Of particular note is its effectiveness against MRSA, a major cause of hospital-acquired infections.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 3.13[1][2][3] |
| Gram-positive bacteria | General | 0.39-3.13[1][2][3] |
| Gram-negative bacteria | General | >50[1][2][3] |
The data clearly indicates that this compound is highly active against MRSA with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL.[1][2][3] Its broader activity against Gram-positive bacteria falls within the range of 0.39-3.13 µg/mL.[1][2][3] Conversely, its lack of activity against Gram-negative bacteria (MIC >50 µg/mL) suggests a specific mechanism of action targeting Gram-positive cell physiology.[1][2][3]
Comparative Analysis with Other Antibiotics
While direct cross-resistance studies involving this compound are not yet publicly available, a comparative look at its activity against MRSA alongside other agents provides valuable context. For instance, manumycin, another natural product derived from Streptomyces, has been shown to be effective against MRSA with MICs ranging from 2 to 32 µg/mL. This suggests that natural products from this genus are a promising source of anti-MRSA compounds.
Experimental Protocols
The determination of the in vitro efficacy of this compound is primarily achieved through standard antimicrobial susceptibility testing methods. The following provides a generalized protocol based on established laboratory practices.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight. Colonies are then suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. A range of concentrations is prepared to determine the lowest concentration that inhibits bacterial growth.
-
Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are then incubated at 35-37°C for 16-20 hours under ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Understanding the Mechanism: A Logical Workflow
While the precise molecular target of this compound is still under investigation, a logical workflow for elucidating its mechanism of action and potential for cross-resistance can be proposed.
Caption: A logical workflow for the investigation of this compound.
Potential Signaling Pathways in Antibiotic Resistance
Understanding the common signaling pathways involved in antibiotic resistance is crucial for predicting potential cross-resistance with new compounds like this compound. Below is a generalized diagram of bacterial signaling in response to antibiotic stress.
Caption: Generalized two-component signaling pathway in bacteria.
Future Directions
The promising in vitro activity of this compound against MRSA warrants further investigation. Future studies should focus on:
-
Elucidating the precise mechanism of action: Identifying the molecular target of this compound will be critical in understanding its spectrum of activity and potential for resistance development.
-
Comprehensive cross-resistance studies: Testing this compound against a broad panel of clinical isolates with well-characterized resistance mechanisms to other antibiotic classes (e.g., vancomycin-resistant enterococci, linezolid-resistant staphylococci) is essential.
-
In vivo efficacy and toxicity studies: Evaluating the performance of this compound in animal models of infection will be the next crucial step in its development as a potential therapeutic agent.
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The continued exploration of novel antimicrobial agents like this compound is paramount in the effort to develop new and effective treatments for bacterial infections.
References
Benchmarking TPU-0037C: A Comparative Analysis Against Clinical MRSA Isolates
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This has spurred the search for novel antimicrobial agents with potent activity against these resilient strains. One such compound of interest is TPU-0037C, a metabolite isolated from the marine actinomycete Streptomyces platensis. This guide provides a comparative analysis of this compound's performance against a panel of clinical MRSA isolates, benchmarked against standard-of-care antibiotics.
Comparative Efficacy Against MRSA
This compound has demonstrated promising in vitro activity against Gram-positive bacteria, including MRSA.[1][2][3][4] It is structurally similar to lydicamycin, another antibiotic known for its anti-MRSA properties.[5][6][7][8] The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against MRSA.
It is crucial to note that the following data is compiled from various sources and does not represent a direct head-to-head comparison in a single study. Variations in experimental methodologies and the specific clinical isolates tested can influence MIC values.
Table 1: MIC of this compound and Lydicamycin against MRSA
| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound | Methicillin-resistant S. aureus | 3.13 | [1][2][3][4] |
| Gram-positive bacteria (including MRSA) | 0.39-3.13 | [1][2][3] | |
| Lydicamycin | Methicillin-resistant S. aureus 535 | 3.1-6.2 | [5] |
Table 2: MIC of Standard-of-Care Antibiotics against Clinical MRSA Isolates
| Antibiotic | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Vancomycin | 104 | - | - | >1 (for high glycopeptide MICs) | [9][10] |
| 70 | - | - | High and Low MIC groups | [11] | |
| - | - | - | - | [12][13] | |
| Linezolid | - | 2 | 4 | - | [14] |
| MRSA | - | - | - | ||
| Daptomycin | - | 0.5 | 1 | - | [15] |
| - | - | - | - | [16] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of antimicrobial compounds against MRSA.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Inoculum Preparation:
-
Isolate three to five well-isolated colonies of the MRSA strain from an 18- to 24-hour agar (B569324) plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity of the broth culture with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in sterile broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
b. Plate Preparation and Incubation:
-
Perform serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the microtiter plates at 35°C for 16 to 20 hours in ambient air.
c. Interpretation:
-
Following incubation, examine the microtiter plates for visible bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
a. Preparation:
-
Prepare a starting inoculum of the MRSA strain at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
Prepare test tubes with the antimicrobial agent at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube without any antibiotic.
b. Incubation and Sampling:
-
Inoculate the tubes with the prepared bacterial suspension.
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
c. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35°C for 18 to 24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
d. Interpretation:
-
Plot the log₁₀ CFU/mL against time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a <3-log₁₀ reduction in CFU/mL.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the potential toxicity of a compound to mammalian cells.
a. Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight to allow for cell attachment.
b. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium.
-
Remove the old medium from the wells and add the prepared compound dilutions.
-
Include untreated control wells and vehicle control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
c. MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
d. Solubilization and Measurement:
-
After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
e. Data Analysis:
-
Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated cells to that of untreated cells.
-
Plot the cell viability against the compound concentration to determine the half-maximal cytotoxic concentration (CC₅₀).
Visualizing Experimental Processes and Potential Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Lydicamycin - Wikipedia [en.wikipedia.org]
- 7. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Differentiation of Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus by Flow Cytometry after Brief Antibiotic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative effectiveness of antibiotics for the treatment of MRSA complicated skin and soft tissue infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparative effectiveness and safety of six antibiotics in treating MRSA infections: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
The Potential of TPU-0037C in the Fight Against MRSA: A Comparative Analysis
While direct comparative studies on the efficacy of TPU-0037C against existing Methicillin-resistant Staphylococcus aureus (MRSA) treatments are not yet available in publicly accessible literature, preliminary data suggests it is a compound of interest. This guide provides a comprehensive comparison of what is currently known about this compound with established MRSA therapies, namely vancomycin (B549263) and linezolid, to offer a perspective for researchers, scientists, and drug development professionals.
In Vitro Activity: A Glimpse into Potential
The primary indicator of an antibiotic's effectiveness in a laboratory setting is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: In Vitro Activity Against MRSA
| Antibiotic | MRSA MIC Range (µg/mL) | Notes |
| This compound | 1.56 - 12.5[1] | This range also includes congeners TPU-0037-A, B, and D. Specific MIC for this compound is not individually reported. |
| Vancomycin | 0.25 - 2[2] | Standard first-line therapy for severe MRSA infections. |
| Linezolid | 0.25 - 4[2] | An alternative to vancomycin, particularly for respiratory tract infections. |
Note: The provided MIC range for this compound is broad and encompasses its related compounds. Further studies are required to determine the specific MIC of this compound against various MRSA strains, including those with reduced susceptibility to vancomycin.
Mechanisms of Action: A Tale of Different Targets
Understanding how these antibiotics work at a molecular level is crucial for drug development and predicting potential resistance mechanisms.
Lydicamycin (B608755) Congeners (Presumed for this compound)
The precise mechanism of action for lydicamycin and its congeners, including this compound, is not fully elucidated in the available literature. However, their structural similarity to other polyketide antibiotics suggests a potential disruption of bacterial cell wall synthesis or protein synthesis.
Figure 1: Postulated mechanism of action for this compound.
Vancomycin
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall, ultimately leading to cell lysis.
Figure 2: Mechanism of action of Vancomycin.
Linezolid
Linezolid belongs to the oxazolidinone class of antibiotics and works by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis.
Figure 3: Mechanism of action of Linezolid.
Experimental Protocols: A Standardized Approach
While specific protocols for this compound are not detailed in the available literature, the evaluation of its anti-MRSA activity would likely follow standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is typically determined using broth microdilution or agar (B569324) dilution methods.
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the MRSA strain (e.g., ATCC 43300) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 4: General workflow for MIC determination.
Conclusion: A Promising Candidate Requiring Further Investigation
This compound has demonstrated in vitro activity against MRSA, positioning it as a compound of interest in the search for new anti-infective agents. However, the currently available data is insufficient to definitively claim its advantages over established MRSA treatments like vancomycin and linezolid.
To fully assess the potential of this compound, further research is imperative. This should include:
-
Determination of specific MIC values for this compound against a broad panel of clinical MRSA isolates, including vancomycin-intermediate and vancomycin-resistant strains.
-
Direct comparative studies evaluating the in vitro and in vivo efficacy of this compound against vancomycin and linezolid.
-
Elucidation of its precise mechanism of action to understand its novelty and potential for overcoming existing resistance mechanisms.
-
Evaluation of its propensity for resistance development in MRSA.
-
In vivo studies in animal models to assess its pharmacokinetic and pharmacodynamic properties and its efficacy in treating MRSA infections.
Without such data, any claims of superiority for this compound remain speculative. The scientific community awaits more robust and comparative data to determine if this promising compound can translate into a tangible advantage in the clinical management of MRSA infections.
References
Safety Operating Guide
Proper Disposal Procedures for TPU-0037C
This document provides essential safety and logistical information for the proper disposal of TPU-0037C, a metabolite of the marine actinomycete S. platensis used in research.[1][2] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.
| Property | Value |
| CAS Number | 485815-61-0[1][3] |
| Molecular Formula | C46H72N4O9[1][3] |
| Molecular Weight | 825.1[1][3] |
| Appearance | Colourless film[3] |
| Purity | >95% by HPLC[3] |
| Storage Conditions | -20°C[1][3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol[1][2][3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Experimental Protocols
Disposal of this compound (Small Quantities):
The Safety Data Sheet (SDS) for this compound indicates that smaller quantities can be disposed of with household waste. However, for a laboratory setting, it is best practice to adhere to institutional and local regulations for chemical waste disposal.
Disposal of Uncleaned Packaging:
Disposal of uncleaned packaging must be conducted in accordance with official regulations. It is recommended to rinse the packaging with a suitable solvent (e.g., ethanol, methanol) and collect the rinsate as chemical waste.
Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the disposal of this compound and its associated waste in a laboratory environment.
Caption: Disposal workflow for this compound in a laboratory setting.
Important Considerations:
-
Regulatory Compliance: Always consult and adhere to your institution's specific safety guidelines and local, state, and federal regulations for chemical waste disposal.
-
Personal Protective Equipment (PPE): Although this compound is not classified as a hazardous substance, standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling the compound and its waste.
-
Spill Management: In the event of a spill, pick up the material mechanically. Prevent the substance from entering sewers, surface water, or ground water.
References
Essential Safety and Handling Guidance for TPU-0037C
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of TPU-0037C, a metabolite of the marine actinomycete S. platensis. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), following standard laboratory safety procedures is crucial to ensure a safe working environment.
Personal Protective Equipment (PPE)
Although the Safety Data Sheet (SDS) for this compound indicates that no special personal protective equipment is required, it is best practice in a laboratory setting to always wear standard PPE when handling any chemical compound. This precautionary approach minimizes potential exposure and ensures a consistent safety culture.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | Protects eyes from potential splashes during solvent preparation and handling. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact with the compound and solvents. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from accidental spills. |
Operational Plan: Handling and Preparation of Solutions
This compound is supplied as a colorless film and is soluble in several common laboratory solvents, including ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1][2]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the workspace is clean and uncluttered. Have all necessary equipment (vials, pipettes, solvents, vortex mixer) readily available.
-
Don PPE: Put on your laboratory coat, safety glasses, and nitrile gloves.
-
Equilibration: Allow the vial containing the this compound film to reach room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Using a calibrated pipette, add the desired volume of a suitable solvent (e.g., DMSO, ethanol) to the vial.
-
Dissolution: Cap the vial securely and vortex or sonicate as needed to ensure the film is completely dissolved. Visually inspect the solution to confirm there are no undissolved particulates.
-
Storage: Store the resulting solution at -20°C as recommended for the compound.[1]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to an area with fresh air. If any complaints or symptoms arise, consult a doctor.
-
After skin contact: The product is generally not irritating to the skin. However, it is good practice to wash the affected area with soap and water.
-
After eye contact: Rinse the opened eye for several minutes under running water.
-
After swallowing: If symptoms persist, consult a doctor.
Disposal Plan
While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly.
-
Waste Collection: Collect any unused solutions or materials contaminated with this compound in a designated, properly labeled hazardous waste container.
-
Disposal Regulations: Do not allow the product to enter sewers or surface water. Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to use in an experiment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
